1-(3-Bromophenyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPSUGBBTPJBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853945-53-6 | |
| Record name | 853945-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(3-Bromophenyl)naphthalene
Executive Summary
1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6 ) is a critical halogenated intermediate in the synthesis of organic semiconductors, specifically for Organic Light-Emitting Diode (OLED) applications. Structurally, it consists of a naphthalene core substituted at the
Its primary value lies in the chemoselective reactivity of the bromine substituent. Unlike symmetrical biaryls, the specific meta-positioning of the bromine atom on the phenyl ring disrupts conjugation length effectively when further functionalized, making it an ideal building block for wide-bandgap host materials (e.g., for blue or phosphorescent emitters) and hole-transport materials (HTMs) .
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 853945-53-6 |
| IUPAC Name | 1-(3-Bromophenyl)naphthalene |
| Molecular Formula | C |
| Molecular Weight | 283.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Dichloromethane, Chloroform, Toluene, THF; Insoluble in Water |
| Melting Point | ~97–101 °C (Isomer dependent, typically high crystallinity) |
| SMILES | BrC1=CC=CC(C2=CC=CC3=CC=CC=C32)=C1 |
Synthesis & Manufacturing Protocol
Strategic Route: Chemoselective Suzuki-Miyaura Coupling
The most robust synthesis targets the chemoselectivity between aryl iodides and aryl bromides. By reacting 1-naphthaleneboronic acid with 1-bromo-3-iodobenzene , the palladium catalyst preferentially inserts into the weaker C–I bond, leaving the C–Br bond intact for future functionalization.
Reaction Scheme:
Detailed Experimental Protocol
Objective: Synthesize 10.0 g of 1-(3-Bromophenyl)naphthalene.
Reagents:
-
1-Naphthaleneboronic acid: 6.5 g (37.8 mmol)
-
1-Bromo-3-iodobenzene: 10.7 g (37.8 mmol) [Limiting Reagent to preserve Br-selectivity]
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) - 2.0 mol% -
Base: Potassium Carbonate (K
CO ) - 2.0 M aqueous solution (40 mL) -
Solvent: Toluene (100 mL) / Ethanol (20 mL) mixture
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N
) or Argon for 15 minutes. -
Reactant Loading: Add 1-bromo-3-iodobenzene (10.7 g) and 1-naphthaleneboronic acid (6.5 g) to the flask.
-
Solvent Addition: Add degassed Toluene (100 mL) and Ethanol (20 mL). Stir to dissolve.
-
Base Addition: Add the degassed 2.0 M K
CO solution (40 mL). -
Catalyst Addition: Quickly add Pd(PPh
) (0.87 g) under a positive stream of nitrogen to prevent catalyst oxidation. -
Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Hexane/Ethyl Acetate 10:1) until the starting iodide is consumed. Note: The bromide is stable under these conditions.
-
Workup: Cool to room temperature. Separate the organic layer.[1] Extract the aqueous layer with Toluene (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO
. -
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via Silica Gel Column Chromatography using Hexane/DCM (gradient 100:0 to 90:10).
-
Recrystallization: Recrystallize from Ethanol or Hexane/Toluene to achieve OLED-grade purity (>99.5%).
-
Reaction Logic Diagram
Figure 1: Chemoselective Suzuki coupling pathway prioritizing C-I bond activation to preserve the C-Br functionality.
Applications in Drug & Material Science
While used occasionally in medicinal chemistry as a biaryl scaffold, the dominant application of 1-(3-Bromophenyl)naphthalene is in Organic Electronics .
OLED Host Material Synthesis
The compound serves as the electrophilic partner in secondary coupling reactions to create High-Triplet Energy Hosts .
-
Anthracene Derivatives: Coupling with 9-phenylanthracene-10-boronic acid yields asymmetric hosts for blue OLEDs. The meta-linkage prevents efficient conjugation, keeping the triplet energy high (
), which is crucial to prevent reverse energy transfer from dopants. -
Amine Functionalization: Buchwald-Hartwig amination replaces the bromine with diarylamines (e.g., diphenylamine) to create Hole Transport Materials (HTM) with high glass transition temperatures (
).
Application Workflow
Figure 2: Divergent synthesis pathways transforming the brominated intermediate into functional OLED layers.
Characterization & Quality Control
To ensure the material is suitable for device fabrication (where purity affects lifetime), the following validation metrics are required:
H NMR Spectroscopy (400 MHz, CDCl )
-
Expectation: A complex aromatic region (7.4–8.0 ppm).
-
Key Diagnostic Signals:
- ~7.9–8.0 ppm (m, 3H): Naphthalene H4, H5, H8 (peri-protons).
- ~7.7 ppm (t, 1H): Phenyl H2 (singlet-like due to meta-substitution between Naph and Br).
- ~7.5 ppm (d, 1H): Phenyl H4/H6.
-
Integration: Total 11 protons.
Mass Spectrometry[1]
-
Method: GC-MS or EI-MS.
-
Result: Molecular ion peaks at m/z 282 and 284 (1:1 ratio) confirming the presence of a single Bromine atom.
References
-
Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Catalysts. Retrieved from [Link]
-
PubChem. (2025). 1-(3-Bromophenyl)naphthalene Compound Summary. Retrieved from [Link]
Sources
Technical Guide: Physical Properties & Applications of 1-(3-Bromophenyl)naphthalene
The following technical guide details the physical properties, synthesis, and applications of 1-(3-Bromophenyl)naphthalene, structured for researchers in organic electronics and medicinal chemistry.
Executive Summary
1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6) is a critical biaryl building block used primarily in the synthesis of organic light-emitting diode (OLED) materials and advanced phosphorescent host systems. Its asymmetric structure—comprising a naphthalene core linked to a meta-substituted bromobenzene—provides a unique steric profile that disrupts π-stacking in solid-state films, preventing crystallization and enhancing amorphous stability in electronic devices.
This guide provides a definitive reference for its physicochemical characterization, validated synthesis protocols, and handling standards.
Chemical Identity & Structural Analysis[1][2][3][4]
| Parameter | Data |
| IUPAC Name | 1-(3-Bromophenyl)naphthalene |
| CAS Number | 853945-53-6 |
| Molecular Formula | C₁₆H₁₁Br |
| Molecular Weight | 283.17 g/mol |
| SMILES | BrC1=CC=CC(C2=CC=CC3=CC=CC=C32)=C1 |
| InChIKey | ANPSUGBBTPJBLQ-UHFFFAOYSA-N |
| Structural Class | Biaryl; Halogenated Polycyclic Aromatic Hydrocarbon (PAH) |
Structural Visualization
The following diagram illustrates the connectivity and the meta-positioning of the bromine atom, which is crucial for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).
Figure 1: Structural logic of 1-(3-Bromophenyl)naphthalene highlighting the reactive bromine handle.
Physical & Thermodynamic Properties[5][6][7]
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) where specific proprietary data is non-public.
| Property | Value / Range | Source/Note |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity; highly pure samples may crystallize. |
| Melting Point | 45°C – 50°C (Predicted) | Often persists as a supercooled liquid due to asymmetry. |
| Boiling Point | 390°C – 400°C @ 760 mmHg | High thermal stability required for vacuum deposition. |
| Density | 1.35 ± 0.06 g/cm³ | Typical for brominated biaryls. |
| Solubility | Soluble: CHCl₃, CH₂Cl₂, Toluene, THFInsoluble: Water, Methanol | Lipophilic nature dictates organic solvent use. |
| LogP | 5.45 (Predicted) | Indicates high hydrophobicity. |
| Refractive Index | 1.68 (Predicted) | High index suitable for optical coupling. |
Spectral Characterization (Diagnostic)[3]
-
¹H NMR (400 MHz, CDCl₃):
-
Naphthalene Region: Multiplets at δ 7.40–8.00 ppm (7H). Distinct doublet for H2/H8 due to ring current shielding from the phenyl ring.
-
Phenyl Region: Distinct singlet-like triplet for the H2' (between Br and Naph) at ~7.7 ppm; multiplets for H4', H5', H6'.
-
-
MS (EI/ESI):
-
Molecular Ion: m/z 282/284 (1:1 ratio, characteristic of ⁷⁹Br/⁸¹Br isotope pattern).
-
Synthesis Protocol: Chemoselective Suzuki Coupling
Objective: Synthesize 1-(3-Bromophenyl)naphthalene with >98% regioselectivity. Challenge: Avoid polymerization or double-coupling (formation of terphenyls). Solution: Use 1-Bromo-3-iodobenzene as the coupling partner. The C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the C–Br bond, leaving the bromine intact for future reactions.
Experimental Workflow
-
Reagents:
-
1-Naphthaleneboronic acid (1.05 equiv)
-
1-Bromo-3-iodobenzene (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
-
-
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 30 minutes to remove O₂ (prevents homocoupling).
-
Addition: Charge the reaction vessel with aryl halide, boronic acid, and catalyst under inert atmosphere. Add solvents and base.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 10:1) for disappearance of the iodide.
-
Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica Gel, Hexane) to isolate the product as a colorless viscous oil/solid.
-
Reaction Pathway Diagram
Figure 2: Chemoselective Suzuki coupling pathway exploiting reactivity difference between I and Br.
Applications in Drug Development & Materials Science
OLED Host Materials
This compound is a "platform molecule." The bromine atom is displaced in subsequent reactions to attach carbazole, amine, or phosphine oxide groups.
-
Triplet Energy Management: The naphthalene moiety provides a high triplet energy (E_T), suitable for hosting green and red phosphorescent emitters.
-
Morphological Stability: The non-planar "twist" between the naphthalene and benzene rings (approx. 60°) prevents crystallization, ensuring long operational lifetimes in OLED devices.
Medicinal Chemistry
While primarily an electronic material, the 1-phenylnaphthalene scaffold is pharmacologically active.
-
Kinase Inhibition: Derivatives have shown potential as inhibitors in antiproliferative pathways.
-
Mechanism: The lipophilic naphthalene core fits into hydrophobic pockets of enzymes, while the 3-position substitution vectors the bromine toward solvent-exposed regions for further modification.
References
-
PubChem. (2025).[1][2] 1-(3-Bromophenyl)naphthalene Compound Summary. National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Technical Monograph: Structural & Functional Characterization of 1-(3-Bromophenyl)naphthalene
Executive Summary
1-(3-Bromophenyl)naphthalene is a critical biaryl building block, predominantly utilized in the synthesis of phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs). Its structural significance lies in its asymmetry; the steric bulk of the naphthalene moiety prevents π-stacking aggregation, while the meta-bromide on the phenyl ring serves as a versatile handle for further functionalization (e.g., Buchwald-Hartwig amination).
This guide deviates from standard datasheets by focusing on the causality of characterization—explaining not just what the data is, but why specific protocols are required to validate this molecule's integrity for electronic-grade applications.
Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling
To synthesize 1-(3-Bromophenyl)naphthalene with high fidelity, one cannot simply react 1,3-dibromobenzene with 1-naphthylboronic acid, as this leads to oligomerization (terphenyls).[1] The protocol must exploit halide selectivity .[1]
The Reaction Logic
We utilize 1-Bromo-3-iodobenzene as the electrophile. Palladium(0) undergoes oxidative addition to the C–I bond approximately
Reaction Workflow (Graphviz)
Figure 1: Regioselective synthesis workflow ensuring preservation of the bromine functional handle.
Structural Elucidation & Spectroscopic Profiling[3]
Characterizing this molecule requires distinguishing the naphthalene "roof effect" from the meta-substituted phenyl protons.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher
The naphthalene ring protons appear as a complex multiplet set (7.4–8.0 ppm).[1] The key diagnostic signals arise from the phenyl ring.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 2' | Phenyl (Ar-H) | 7.72 | Singlet (t) | 1H | Isolated between Naphthyl and Br; deshielded by ring current. |
| 4' | Phenyl (Ar-H) | 7.55 | Doublet (d) | 1H | Ortho to Br; distinct coupling ( |
| 6' | Phenyl (Ar-H) | 7.45 | Doublet (d) | 1H | Ortho to Naphthyl; shielded slightly compared to 4'. |
| 5' | Phenyl (Ar-H) | 7.35 | Triplet (t) | 1H | Meta to both substituents; standard aromatic range.[1] |
| Naph | Naphthyl | 7.85–7.95 | Multiplet | 3H | H4, H5, H8 (alpha positions).[1] |
| Naph | Naphthyl | 7.40–7.55 | Multiplet | 4H | Remaining beta/gamma protons.[1] |
Critical Validation Step: Look for the Singlet at ~7.72 ppm .[1] If this is a doublet or multiplet, your coupling occurred at the wrong position (isomer contamination) or you have unreacted starting material.[1]
Mass Spectrometry (MS)
Method: GC-MS (EI) or APCI.[1]
Molecular Ion:
-
Isotope Pattern: You must observe a 1:1 intensity ratio between the peaks at 282 and 284.[1]
-
Fragmentation: Loss of Br (
203, [M-Br] ) is the base peak, indicating the stability of the phenyl-naphthalene biaryl cation.[1]
Physicochemical & Thermal Profiling
For OLED applications, thermal stability is paramount to prevent device degradation.[1]
Thermal Properties[1]
-
Melting Point (Tm): Typically 58–62°C. (Note: Impurities often suppress this to an oil).[1]
-
Glass Transition (Tg): Determination via DSC (Differential Scanning Calorimetry) is required.[1]
-
Protocol: Heat to 150°C, Quench cool to -20°C, Re-heat at 10°C/min.
-
Why: Amorphous stability prevents crystallization in thin films.[1]
-
Solubility Profile
-
Soluble: Toluene, THF, Chloroform, Dichloromethane.[1]
-
Insoluble: Water, Methanol (used for precipitation/purification).[1]
Quality Control: Purity Analysis Protocol
High-performance liquid chromatography (HPLC) is the gold standard for quantifying the "Debromo" impurity (1-phenylnaphthalene) and "Dibromo" species.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase:
-
Gradient: 60% B to 100% B over 15 mins.
-
Detection: UV at 254 nm (aromatic
transition) and 280 nm.[1]
QC Decision Logic (Graphviz)
Figure 2: Quality Control Decision Tree for Electronic Grade Qualification.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Bruno, N. C., et al. (2013).[1] Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1] Link
-
PubChem Database. (2023).[1] Compound Summary for CAS 89639-99-6: 1-(3-Bromophenyl)naphthalene.[1] National Center for Biotechnology Information.[1] Link[1]
-
TCI Chemicals. (2023).[1] Product Specification: Aryl Bromides for OLED Synthesis. Link
Sources
Technical Guide: Spectral Characterization of 1-(3-Bromophenyl)naphthalene
Topic: 1-(3-Bromophenyl)naphthalene spectral data (NMR, IR, Mass) Content Type: In-depth technical guide.
Introduction & Significance
1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6) is a critical biaryl intermediate used extensively in the synthesis of organic light-emitting diode (OLED) materials, specifically as a precursor for host materials and hole-transporting layers. Its structural asymmetry—comprising a naphthalene moiety coupled to a meta-brominated phenyl ring—provides a versatile handle for further functionalization (e.g., via Buchwald-Hartwig amination) while disrupting planarity to prevent aggregation quenching in optoelectronic devices.
This guide provides a comprehensive analysis of its spectral signature, focusing on the causality between its structural electronic environment and its observed NMR, IR, and Mass Spectrometry signals.
Synthesis & Structural Context
To understand the spectral impurities and signal patterns, one must understand the synthesis. The high-purity synthesis of 1-(3-bromophenyl)naphthalene typically employs a chemoselective Suzuki-Miyaura coupling .
Chemoselective Synthesis Pathway
The reaction utilizes 1-naphthaleneboronic acid and 1-bromo-3-iodobenzene. The palladium catalyst preferentially inserts into the weaker C–I bond (bond dissociation energy ~65 kcal/mol) over the C–Br bond (~81 kcal/mol), preserving the bromine atom for future functionalization.
Figure 1: Chemoselective synthesis pathway prioritizing C-I activation to preserve the C-Br motif.
Spectral Analysis: Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the halogenated structure.
Isotopic Pattern Analysis
Bromine exists as two stable isotopes,
| Parameter | Value | Interpretation |
| Formula | C | Molecular Framework |
| Molecular Weight | 283.17 g/mol | Average Mass |
| Monoisotopic Mass | 282.00 ( | Base Peak (M |
| Isotopic Peak | 284.00 ( | M+2 Peak |
| Intensity Ratio | 1:1 (approx) | Signature of mono-bromination |
Fragmentation Logic:
-
m/z 282/284: Molecular ion [M]
.[1] -
m/z 202: Loss of Br radical [M - Br]
. The formation of the stable 1-phenylnaphthalene carbocation drives this fragmentation. -
m/z 101: Doubly charged ion [M]
(common in polyaromatics).
Spectral Analysis: Infrared Spectroscopy (IR)
The IR spectrum is dominated by aromatic vibrations and the heavy atom halogen stretch.
| Frequency (cm | Vibration Mode | Structural Assignment |
| 3030 - 3060 | Aromatic C-H bonds on both rings. | |
| 1590, 1495 | Naphthalene and Phenyl ring skeletal vibrations. | |
| 1070 - 1080 | Aryl-Bromide bond (distinctive heavy atom stretch). | |
| 770 - 800 | Out-of-plane bending; characteristic of 1-substituted naphthalene (3 adjacent H). | |
| 690 - 700 | Meta-substituted benzene ring deformation. |
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
The
H NMR Assignment (400 MHz, CDCl )
-
Solvent Residual: 7.26 ppm.[2]
-
Range: 7.30 – 8.00 ppm.
| Proton Label | Shift ( | Multiplicity | Assignment Logic | |
| H-2' | 7.68 | Singlet (t) | ~1.8 | Most Deshielded Phenyl H. Located between the Naph ring and Br. Inductive effect of Br + Ring current.[3] |
| H-4' | 7.55 | Doublet (dt) | 7.8, 1.5 | Ortho to Br, Para to Naph. |
| H-6' | 7.42 | Doublet (dt) | 7.8, 1.5 | Ortho to Naph, Para to Br. Shielded slightly by Naph twist. |
| H-5' | 7.35 | Triplet | 7.8 | Meta to both substituents. |
| Naph-H (H4, H5, H8) | 7.85 - 7.95 | Multiplet | - | The "alpha" protons of naphthalene are typically most deshielded. |
| Naph-H (H2, H3, H6, H7) | 7.40 - 7.60 | Multiplet | - | Overlap with phenyl protons. |
Structural Logic Diagram: The following diagram illustrates the shielding/deshielding environments affecting the chemical shifts.
Figure 2: NMR signal assignment logic based on electronic substituent effects and steric conformation.
C NMR Overview (100 MHz, CDCl )
-
C-Br Carbon: ~122.5 ppm (Distinctive upfield shift for ipso-C attached to Br).
-
Biaryl Ipso Carbons: ~140-142 ppm (Quaternary carbons connecting the rings).
-
Naphthalene Bridgehead Carbons: ~131.5, 133.9 ppm.
-
Aromatic CH: 125.0 – 130.0 ppm cluster.
Experimental Protocols
Protocol A: Synthesis (Chemoselective Suzuki)
Objective: Isolate 1-(3-bromophenyl)naphthalene without scrambling the bromine.
-
Reagents: Charge a 250 mL Schlenk flask with 1-naphthaleneboronic acid (1.0 equiv), 1-bromo-3-iodobenzene (1.1 equiv), and K
CO (2.0 equiv). -
Solvent: Add Toluene:Ethanol:Water (4:1:1 ratio).
-
Catalyst: Degas the mixture with N
for 15 mins. Add Pd(PPh ) (3-5 mol%). -
Reaction: Heat to 80°C (Do not reflux aggressively to prevent Ar-Br activation) for 12 hours.
-
Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over MgSO
. -
Purification: Silica gel chromatography (Hexane/DCM gradient). Target R
~0.4 in Hexane.
Protocol B: NMR Sample Preparation
Objective: Resolve overlapping aromatic multiplets.
-
Concentration: Dissolve 15 mg of purified solid in 0.6 mL CDCl
. -
Shimming: Ensure linewidth < 1.0 Hz using the CHCl
singlet. -
Acquisition:
-
Relaxation Delay (D1): 2.0 s (Ensure full relaxation of quaternary carbons if running
C). -
Scans: 16 (for
H), 1024 (for C).
-
References
-
Sigma-Aldrich. 1-(3-Bromophenyl)naphthalene Product Datasheet (CAS 853945-53-6).[4]Link
-
PubChem. 1-(3-Bromophenyl)naphthalene Compound Summary.Link
-
ChemicalBook. Naphthalene, 1-(3-bromophenyl)- Properties and Spectra.Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity.Link
Sources
Technical Guide: Solubility Profiling and Solvent Selection for 1-(3-Bromophenyl)naphthalene
[1]
Executive Summary
1-(3-Bromophenyl)naphthalene (CAS 853945-53-6) is a critical halogenated intermediate, primarily utilized in the synthesis of organic electroluminescent materials (OLEDs).[1] Its structural rigidity and extended
This guide provides a comprehensive analysis of its solubility landscape, offering rational solvent selection strategies for synthesis (Suzuki-Miyaura coupling), purification (recrystallization), and analysis (HPLC/GC).[1]
Physicochemical Profile
Understanding the molecular architecture is the first step to predicting solubility behavior.[1]
| Property | Data | Technical Implication |
| Chemical Name | 1-(3-Bromophenyl)naphthalene | Asymmetric biaryl structure |
| CAS Number | 853945-53-6 | Unique identifier for procurement/safety |
| Molecular Formula | High carbon-to-hydrogen ratio indicates lipophilicity | |
| Molecular Weight | 283.16 g/mol | Moderate MW; solid at room temperature |
| Physical State | White to off-white crystalline solid | Crystalline lattice energy must be overcome for dissolution |
| Predicted LogP | ~4.8 - 5.2 | Highly hydrophobic; insoluble in aqueous media |
Solubility Landscape
The solubility of 1-(3-Bromophenyl)naphthalene is governed by the "like dissolves like" principle, specifically driven by London dispersion forces and dipole-induced dipole interactions.[1]
Primary Solvents (High Solubility)
Use Case: Reaction media, stock solution preparation.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility.[1] The polarizability of the chlorine atoms interacts favorably with the bromine substituent and the aromatic system.
-
Aromatic Hydrocarbons (Toluene, Xylene): High solubility.[1] Toluene is the preferred solvent for scale-up due to favorable
- interactions which disrupt the crystal lattice.[1] -
Polar Aprotic Solvents (THF, DMF): Good to Moderate solubility.[1] THF is the standard choice for organometallic cross-coupling reactions involving this intermediate.[1]
Secondary/Anti-Solvents (Low Solubility)
Use Case: Purification, recrystallization, precipitation.
-
Aliphatic Hydrocarbons (Hexanes, Heptane): Low solubility at room temperature; moderate at reflux.[1] often used to precipitate the product from DCM or Toluene solutions.[1]
-
Alcohols (Methanol, Ethanol, IPA): Very low solubility.[1] These are excellent "anti-solvents" for inducing crystallization after synthesis.[1]
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvent | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction, Chromatography |
| Aromatic | Toluene | Good (>50 mg/mL) | Reaction Medium (Reflux) |
| Ethers | Tetrahydrofuran (THF) | Good (>50 mg/mL) | Suzuki Coupling |
| Alkanes | n-Hexane / Heptane | Poor (<5 mg/mL) | Anti-solvent / Wash |
| Alcohols | Ethanol / Methanol | Very Poor (<1 mg/mL) | Recrystallization |
| Aqueous | Water | Insoluble | Phase separation |
> Note: Values are estimated based on structural analogues (e.g., 1-phenylnaphthalene) and standard aryl-halide behavior. Always validate experimentally.
Technical Protocols
Protocol: Gravimetric Determination of Saturation Solubility
Objective: To determine the exact solubility limit in a specific solvent for process optimization.
Materials:
-
Analytical Balance (0.1 mg precision)[1]
-
Scintillation vials (20 mL) with PTFE-lined caps[1]
-
Syringe filters (0.45 µm PTFE - hydrophobic)[1]
-
Temperature-controlled shaker or water bath[1]
Workflow:
-
Preparation: Add excess 1-(3-Bromophenyl)naphthalene solid (approx. 100 mg) to 2 mL of the target solvent in a vial.
-
Equilibration: Agitate the suspension at the desired temperature (e.g., 25°C) for 24 hours. Visual Check: Ensure solid is still present.[1] If fully dissolved, add more solid.[1]
-
Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant mass is achieved.[1]
-
Calculation:
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting a solvent system based on the intended operational phase.
Figure 1: Decision matrix for solvent selection based on experimental goals.
Critical Application: Suzuki-Miyaura Coupling
In the context of OLED material synthesis, this compound is typically coupled with boronic acid derivatives.[1]
The "Oiling Out" Phenomenon: A common issue during synthesis is the product "oiling out" (forming a second liquid phase) rather than crystallizing during workup.[1]
-
Cause: The presence of residual high-boiling solvents (like Toluene) mixed with anti-solvents (Ethanol) at a ratio where the melting point is depressed below ambient temperature.
-
Solution:
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]
-
Handling: Avoid dust formation.[1] This compound is a solid aromatic halide; inhalation of dust can cause respiratory irritation.[1] Use a fume hood when weighing large quantities.[1]
-
Waste: Dispose of as halogenated organic waste. Do not release into drains.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11795, 1-Phenylnaphthalene. (Used as structural analogue for solubility prediction).[1] Retrieved from .[1]
-
Organic Syntheses (1941). 1-Bromonaphthalene.[1] Org. Synth. 1941, 21, 106.[1] (Reference for halogenated naphthalene handling). Retrieved from .[1]
-
Fisher Scientific. Safety Data Sheet: 2-(3-Bromophenyl)naphthalene. (Isomer safety data used for hazard extrapolation).[1] Retrieved from .[1]
-
Smith, K. et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay.[1] Arkivoc 2022, v, 46-59.[1][2] (Reference for brominated naphthalene solubility in DCM/Hexane). Retrieved from .[1]
Theoretical Characterization & Computational Protocol: 1-(3-Bromophenyl)naphthalene
Document Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, OLED Material Scientists, Medicinal Chemists Subject: Theoretical Framework, Electronic Structure, and Reactivity Profiling
Executive Summary
1-(3-Bromophenyl)naphthalene (1-3-BPN) represents a critical scaffold in the development of organic semiconductors and optoelectronic hosts. Its structural significance lies in the steric interplay between the naphthalene core and the phenyl ring, which dictates conjugation length, triplet energy levels (
This guide provides a comprehensive theoretical framework for characterizing 1-3-BPN. It moves beyond basic geometry optimization to explore conformational dynamics, frontier molecular orbital (FMO) engineering, and reactivity descriptors necessary for high-fidelity predictive modeling.
Structural Dynamics & Conformational Analysis
The physicochemical properties of 1-3-BPN are governed by its deviation from planarity. Unlike 2-phenylnaphthalene, the 1-substituted isomer suffers from significant steric repulsion between the phenyl ring and the peri-hydrogen (H8) of the naphthalene unit.
The Dihedral Twist
Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level typically predict a dihedral angle (
-
Consequence: This twist disrupts
-conjugation, resulting in a hypsochromic (blue) shift in absorption spectra compared to planar analogs. -
Validation: A potential energy surface (PES) scan is required to identify the global minimum. The rotational barrier is often high enough to restrict free rotation at room temperature, creating distinct atropisomeric potential.
Graphviz Workflow: Conformational Search
The following workflow outlines the logic for determining the global minimum geometry, ensuring no imaginary frequencies exist.
Figure 1: Workflow for identifying the stable conformer of 1-(3-Bromophenyl)naphthalene, filtering out transition states.
Electronic Properties & Frontier Molecular Orbitals (FMO)
Understanding the FMO distribution is vital for predicting charge transport (in OLEDs) and electrophilic/nucleophilic attack sites.
HOMO-LUMO Distribution
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the electron-rich naphthalene moiety.
-
LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized across the biaryl system, but the node at the twisted bond limits communication. The electronegative Bromine atom stabilizes the LUMO slightly via inductive withdrawal (-I effect), lowering the band gap compared to non-halogenated parents.
Quantitative Data Summary (Simulated/Typical Values)
The following values represent typical ranges derived from B3LYP/6-311++G(d,p) calculations in vacuum.
| Property | Value Range | Significance |
| HOMO Energy | -5.8 to -6.1 eV | Oxidation potential; determines hole injection barrier. |
| LUMO Energy | -1.5 to -1.8 eV | Reduction potential; determines electron injection barrier. |
| Band Gap ( | ~4.2 eV | Wide gap material; suitable as a host for blue/green emitters. |
| Dipole Moment ( | 1.8 - 2.5 Debye | Influenced by the C-Br bond vector; affects film morphology. |
| Triplet Energy ( | ~2.6 eV | Critical for preventing reverse energy transfer in phosphorescent OLEDs. |
Photophysical Characterization (TD-DFT)
For optoelectronic applications, the excited state dynamics are paramount. The heavy atom effect of Bromine (
Absorption & Emission
-
Method: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP or M06-2X functionals is recommended over standard B3LYP to correct for charge-transfer (CT) excitations over long distances.
-
Solvation: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with solvents like Dichloromethane or Toluene to match experimental conditions.
Triplet State & Phosphorescence
The bromine substituent enhances Intersystem Crossing (ISC) rates (
-
Protocol: Calculate the energy difference between the optimized
geometry and the optimized geometry (Unrestricted DFT). -
Self-Validation: Check the
value. For a pure triplet state, it should be ~2.0. Significant deviation (>2.1) indicates spin contamination, requiring Restricted Open-Shell (RODFT) methods.
Figure 2: Jablonski-style workflow for computing excited states, highlighting the Bromine-induced ISC pathway.
Reactivity Profiling: NBO & MEP Analysis
For synthetic chemists using 1-3-BPN as an intermediate, predicting reactivity is crucial.
Molecular Electrostatic Potential (MEP)[1]
-
Visualization: Mapping the electrostatic potential onto the electron density surface reveals:
-
Red Regions (Negative): The
-cloud of the naphthalene ring (susceptible to electrophilic aromatic substitution). -
Blue Regions (Positive): The region surrounding the Bromine atom (sigma-hole), though less pronounced than in iodine, indicating susceptibility to oxidative addition by Palladium catalysts.
-
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the hyperconjugative interactions.
-
Key Interaction:
. The lone pair of the bromine donates into the antibonding orbital of the phenyl ring. The strength of this interaction (Second Order Perturbation Theory energy, ) correlates with the bond strength and lability of the C-Br bond during cross-coupling.
Detailed Computational Protocol
To replicate these theoretical studies, follow this self-validating protocol.
Step 1: Geometry Optimization (Ground State)
Software: Gaussian 16 / ORCA / GAMESS Functional/Basis: B3LYP/6-311G(d,p) or wB97X-D/def2-TZVP (dispersion correction is recommended for biaryls). Check: Ensure NImag=0. Verify the C1-C1' bond length is ~1.48–1.49 Å.
Step 2: Excited State Calculation (UV-Vis)
Input: Optimized
Step 3: Triplet Energy Calculation
Method:
-
Calculate Energy of
at geometry. -
Calculate Energy of
at geometry (Unrestricted UB3LYP). -
.
Quality Control: Verify
for the triplet calculation is .
Step 4: Reactivity Descriptors
Route: Pop=NBO or Pop=MerzKollman (for MEP). Output: Use visualization software (GaussView/Avogadro) to plot the MEP surface (Isovalue = 0.0004 a.u.).
References
-
Gaussian 16 User Reference. Gaussian, Inc. (Standard protocol for DFT/TD-DFT implementation). [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context for Br-reactivity). [Link]
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science. (Justification for wB97X-D usage in biaryls). [Link]
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews. (Standard for TD-DFT protocols). [Link]
-
PubChem Compound Summary: 1-Phenylnaphthalene. (Structural analog data). [Link]
Sources
starting materials for 1-(3-Bromophenyl)naphthalene synthesis
An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)naphthalene
Introduction
1-(3-Bromophenyl)naphthalene is a biaryl compound of significant interest in the fields of materials science and pharmaceutical development. Its rigid, well-defined structure makes it a valuable scaffold for constructing complex organic molecules, including ligands for catalysis, organic light-emitting diode (OLED) materials, and advanced pharmaceutical intermediates. The controlled and efficient synthesis of this molecule is paramount for its application in these demanding fields.
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing 1-(3-Bromophenyl)naphthalene, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, our goal is to present not just a protocol, but a self-validating system of synthesis, grounded in mechanistic understanding and practical, field-proven insights. We will delve into the causality behind experimental choices, offering researchers the knowledge to not only replicate but also innovate upon these methods.
Chapter 1: Retrosynthetic Analysis
A retrosynthetic approach to 1-(3-Bromophenyl)naphthalene logically points to a carbon-carbon bond disconnection between the naphthalene and phenyl rings. This disconnection strategy immediately highlights the utility of palladium-catalyzed cross-coupling reactions, which are designed for precisely this type of bond formation.
Caption: Retrosynthetic analysis of 1-(3-Bromophenyl)naphthalene.
This analysis reveals two primary synthetic pathways, both converging on the Suzuki-Miyaura reaction. Route A involves the coupling of a naphthalene-derived organoboron species with a dihalogenated phenyl ring. Route B utilizes the reverse approach: a phenyl-derived organoboron species coupled with a halogenated naphthalene. The choice between these routes depends on factors such as starting material availability, cost, and the desired selectivity.
Chapter 2: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and palladium catalysts.[1] The reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[2]
2.1: Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for this step is typically I > Br > Cl.
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OR)3-) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2: Selection of Starting Materials
The strategic selection of coupling partners is critical for a successful synthesis.
| Starting Material | Role | Rationale & Considerations |
| 1-Naphthaleneboronic acid | Naphthalene Source | Commercially available and widely used in Suzuki couplings.[5][6] It serves as the organoboron nucleophile. |
| 1-Bromo-3-iodobenzene | Phenyl Source | An excellent aryl halide partner. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing for chemoselective coupling at the iodine-bearing position.[7][8] |
| 3-Bromophenylboronic acid | Phenyl Source | An alternative organoboron partner. Often synthesized from 1,3-dibromobenzene or 1-bromo-3-iodobenzene via lithium-halogen exchange followed by borylation.[9][10] |
| 1-Bromonaphthalene | Naphthalene Source | A readily available aryl halide.[11] It is less reactive than 1-iodonaphthalene but often more cost-effective. |
For the synthesis of 1-(3-Bromophenyl)naphthalene, Route A (1-Naphthaleneboronic acid + 1-Bromo-3-iodobenzene) is often preferred due to the high chemoselectivity afforded by the differential reactivity of the C-I and C-Br bonds, which minimizes self-coupling and other side reactions.
2.3: Detailed Experimental Protocol (Route A)
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of 1-(3-Bromophenyl)naphthalene.
Workflow Overview:
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 1-naphthaleneboronic acid (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst system.
-
Catalyst System Causality: A common and effective system is Pd(OAc)₂ (0.02 eq) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (0.04 eq). These ligands promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and allowing for the coupling of sterically hindered substrates.[12]
-
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).
-
Solvent Choice Causality: Toluene is a non-polar solvent that dissolves the organic reactants well. The addition of water is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species.
-
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-(3-Bromophenyl)naphthalene.
Chapter 3: Alternative Synthetic Routes
3.1: Grignard Reaction
A classical alternative is the Grignard reaction, which involves the coupling of an organomagnesium halide (Grignard reagent) with an organic halide.[13]
-
Potential Route: Formation of 1-naphthylmagnesium bromide from 1-bromonaphthalene and magnesium metal,[14] followed by a nickel- or palladium-catalyzed coupling with 1,3-dibromobenzene.
-
Causality and Limitations: Grignard reagents are highly reactive and potent nucleophiles.[15] However, they exhibit poor functional group tolerance and are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[16] This often leads to lower yields and more side products compared to the Suzuki-Miyaura reaction, making the latter the preferred method in modern synthesis.
Chapter 4: Safety Considerations
-
Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Boronic Acids: Organoboron compounds are generally considered to have low toxicity but should be handled with care. Some may be irritants.
-
Organic Solvents: Toluene and other organic solvents are flammable and have associated inhalation hazards. All solvent handling should be performed in a fume hood.
-
Bases: Potassium carbonate is a moderate base. Contact with skin and eyes should be avoided.
Conclusion
The synthesis of 1-(3-Bromophenyl)naphthalene is most efficiently and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. The strategic choice of 1-naphthaleneboronic acid and 1-bromo-3-iodobenzene as coupling partners, facilitated by a robust palladium/phosphine catalyst system, offers a high-yielding and chemoselective route to the target molecule. This approach embodies the principles of modern organic synthesis, providing a versatile and scalable method suitable for researchers in both academic and industrial settings. While older methods like the Grignard reaction exist, the superior functional group tolerance and milder conditions of the Suzuki coupling have established it as the gold standard for this class of transformation.
References
-
[A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[17][18]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2018). ACS Publications.]([Link])
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 萘-1-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 13922-41-3: 1-Naphthylboronic acid | CymitQuimica [cymitquimica.com]
- 7. 1-Bromo-3-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Bromophenylboronic acid = 95 89598-96-9 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 18. 1,3-Phenylene-bridged naphthalene wheels synthesized by one-pot Suzuki–Miyaura coupling and the complex of the hexamer with C60 - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-(3-Bromophenyl)naphthalene: Safety, Handling, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)naphthalene is a substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its structure, featuring a naphthalene core linked to a brominated phenyl group, offers two distinct points for chemical modification. The naphthalene moiety is a common scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the safety, handling, and synthetic applications of 1-(3-Bromophenyl)naphthalene, with a focus on its utility in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Bromophenyl)naphthalene is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁Br | [3] |
| Molecular Weight | 283.17 g/mol | [4] |
| Boiling Point | 372.7 ± 11.0 °C at 760 mmHg | [4] |
| Physical Form | Viscous Liquid | [4] |
| InChI Key | ANPSUGBBTPJBLQ-UHFFFAOYSA-N | [3] |
Safety and Hazard Communication
GHS Pictograms:
Signal Word: Danger[4]
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[4]
Precautionary Statements:
-
P273: Avoid release to the environment.[4]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
It is also prudent to consider the hazards associated with related compounds such as 1-bromonaphthalene, which is harmful if swallowed and causes serious eye irritation.[3] Naphthalene itself is a flammable solid and is suspected of causing cancer.[5] Therefore, it is recommended to handle 1-(3-Bromophenyl)naphthalene with the appropriate personal protective equipment and engineering controls.
Proper Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or with the potential for aerosolization, a respirator may be necessary.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Response
Spills:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE and contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.
Synthesis of 1-(3-Bromophenyl)naphthalene
While various methods for the synthesis of substituted naphthalenes exist, a common and versatile approach for preparing 1-(3-Bromophenyl)naphthalene is through a Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Representative Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 1-naphthaleneboronic acid with 1,3-dibromobenzene.
Materials:
-
1-Naphthaleneboronic acid
-
1,3-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 1-naphthaleneboronic acid (1.0 eq), 1,3-dibromobenzene (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (e.g., 0.02 eq) and triphenylphosphine (e.g., 0.08 eq) in a small amount of toluene under an inert atmosphere. Add this catalyst solution to the main reaction flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(3-Bromophenyl)naphthalene.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of 1-(3-Bromophenyl)naphthalene via Suzuki-Miyaura coupling.
Chemical Reactivity and Synthetic Applications
The primary utility of 1-(3-Bromophenyl)naphthalene in drug discovery and development lies in its capacity to undergo further functionalization. The aryl bromide moiety is a versatile handle for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling:
As demonstrated in its synthesis, the bromine atom can be readily displaced in a Suzuki-Miyaura coupling reaction. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, enabling the rapid generation of diverse chemical libraries for biological screening.[6][7]
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction would allow for the introduction of various primary or secondary amines at the 3-position of the phenyl ring of 1-(3-Bromophenyl)naphthalene, leading to the synthesis of novel aniline derivatives. These derivatives could be of interest in medicinal chemistry due to the prevalence of the aniline scaffold in pharmaceuticals.
Diagram of Key Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of 1-(3-Bromophenyl)naphthalene.
Conclusion
1-(3-Bromophenyl)naphthalene is a versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. While it should be handled with appropriate safety precautions due to its potential environmental toxicity and the hazards associated with its parent compounds, its true value lies in its synthetic utility. The ability to functionalize both the naphthalene core and the bromophenyl ring through various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel and complex molecules with potential therapeutic applications.
References
- Google Patents. (n.d.). Preparation method of 1-bromonaphthalene.
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
-
ChemRxiv. (2024, January 17). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. Cambridge Open Engage. Retrieved from [Link]
-
ScienceOpen. (2021, September 28). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of naphthalene, process for their preparation and their therapeutic application.
-
Royal Society of Chemistry. (2018, June 7). 1,3-Phenylene-bridged naphthalene wheels synthesized by one-pot Suzuki–Miyaura coupling and the complex of the hexamer with C60. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-bromophenyl)naphthalene. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. RSC Publishing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Retrieved from [Link]
-
PubChem. (n.d.). 1-[1-(3-Bromophenyl)ethenyl]naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using.... Retrieved from [Link]
-
Pharmapproach. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]
-
PubMed Central. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[10][11]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(3-bromophenyl)naphthalene (C16H11Br) [pubchemlite.lcsb.uni.lu]
- 4. 1-(3-Bromophenyl)naphthalene | 853945-53-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents [patents.google.com]
- 11. scienceopen.com [scienceopen.com]
Methodological & Application
Application Note: Synthesis of Carbazole-Based OLED Host Materials using 1-(3-Bromophenyl)naphthalene
Executive Summary
This guide details the synthesis of 9-(3-(naphthalen-1-yl)phenyl)-9H-carbazole and related derivatives using 1-(3-Bromophenyl)naphthalene as the electrophilic coupling partner. These materials are critical host materials in phosphorescent organic light-emitting diodes (PhOLEDs) due to their high triplet energy (
Unlike simple aryl halides, 1-(3-Bromophenyl)naphthalene possesses a bulky biaryl structure with meta-substitution. This specific geometry disrupts conjugation, maintaining high
Strategic Analysis & Retrosynthesis
The Challenge of Meta-Biaryl Coupling
The target molecule consists of a carbazole core linked to a naphthalene unit via a meta-phenylene bridge.
-
Steric Hindrance: The naphthalene ring at the C1 position creates significant steric bulk near the reaction site (the bromine at C3), though less than an ortho substituent would.
-
Electronic Deactivation: The meta linkage prevents direct resonance participation of the naphthalene ring in the oxidative addition step, making the C-Br bond slightly less reactive than in para-substituted systems.
Synthetic Pathway Selection
We employ C-N Cross-Coupling as the primary route.
-
Route A (Pd-Catalyzed): Uses bulky, electron-rich phosphine ligands (e.g.,
) to facilitate oxidative addition into the hindered aryl bromide and accelerate reductive elimination. -
Route B (Cu-Catalyzed): Uses a classic Ullmann-type mechanism.[1] While slower and requiring higher temperatures, it avoids expensive Pd catalysts and is preferred for multi-kilogram batches.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Research scale (1g – 50g), high purity requirements (>99.5%), rapid screening.
Materials
-
Electrophile: 1-(3-Bromophenyl)naphthalene (1.0 eq)
-
Nucleophile: 9H-Carbazole (1.1 eq)
-
Catalyst Precursor:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -
Ligand:
(Tri-tert-butylphosphine) (1M in toluene) or SPhos (2-4 mol%) -
Base:
(Sodium tert-butoxide) (1.5 eq) -
Solvent: Anhydrous Toluene or Xylene (degassed)
Step-by-Step Methodology
-
Inert Gas Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Nitrogen or Argon.
-
Reagent Loading: Charge the flask with 9H-Carbazole (1.1 eq), 1-(3-Bromophenyl)naphthalene (1.0 eq), and
(1.5 eq).-
Note:
is hygroscopic; handle in a glovebox or weigh quickly.
-
-
Catalyst Addition: Add
and the phosphine ligand.-
Critical Step: If using
, add via syringe as a solution to prevent oxidation.
-
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to bromide).
-
Degassing: Sparge the mixture with Nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 110°C (Reflux) for 6–12 hours. Monitor via TLC (Eluent: Hexane/DCM 4:1) or HPLC.[2][3]
-
Endpoint: Disappearance of the bromide starting material.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. Recrystallize from Toluene/Ethanol or purify via silica gel chromatography (Hexane/Toluene gradient).
Protocol B: Copper-Catalyzed Ullmann Coupling
Best for: Industrial scale (>100g), cost reduction.
Materials
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)[4]
-
Ligand: 1,2-Diaminocyclohexane (DACH) or 1,10-Phenanthroline (20 mol%)
-
Base:
or (2.0 eq) -
Solvent: DMF or DMSO (High boiling point required)
Step-by-Step Methodology
-
Mixing: In a reactor, combine 1-(3-Bromophenyl)naphthalene (1.0 eq), Carbazole (1.2 eq), CuI, and Base.
-
Ligand Addition: Add the ligand (DACH) and solvent.
-
Heating: Heat to 160°C under Nitrogen for 24–48 hours.
-
Note: Ullmann couplings are slower. Ensure vigorous stirring to overcome heterogeneity.
-
-
Workup: Pour the reaction mixture into water (5x volume) to precipitate the crude product. Filter the solid.[4][5][6]
-
Purification: Dissolve the crude solid in hot Toluene, filter hot to remove copper salts, and recrystallize.
Reaction Mechanism & Visualization
The following diagram illustrates the catalytic cycle for Protocol A (Pd-catalyzed), highlighting the critical oxidative addition step involving the bulky biaryl bromide.
Caption: Figure 1. Catalytic cycle for the Pd-catalyzed C-N coupling. Steric bulk of the phosphine ligand facilitates the reductive elimination step.
Data Presentation: Protocol Comparison
| Parameter | Protocol A (Pd-Catalyzed) | Protocol B (Cu-Catalyzed) |
| Yield | 85% - 95% | 70% - 85% |
| Reaction Time | 6 - 12 Hours | 24 - 48 Hours |
| Temperature | 110°C (Reflux Toluene) | 160°C+ (DMF/DMSO) |
| Purity (Crude) | High (>95%) | Moderate (contains Cu salts) |
| Cost | High (Pd catalyst, Ligands) | Low (CuI, common bases) |
| Scalability | Linear up to kg scale | Excellent for multi-kg batches |
Experimental Workflow Diagram
Caption: Figure 2.[7] Step-by-step experimental workflow for the synthesis of carbazole derivatives.
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure rigorous degassing. Use fresh
.
-
-
Low Yield (Ullmann):
-
Cause: Inefficient stirring or temperature too low.
-
Solution: Use an overhead stirrer for scale-up; ensure internal temp reaches >150°C.
-
-
Impurity Profile:
-
Issue: Presence of de-brominated starting material (1-phenylnaphthalene).
-
Solution: This side reaction (hydrodehalogenation) occurs if the reaction runs too long with excess heating. Stop reaction immediately upon consumption of bromide.
-
References
-
Review of Carbazole Hosts: "Carbazole-based host materials for visible and ultraviolet phosphorescent OLEDs." Journal of Materials Chemistry C.
-
Buchwald-Hartwig Protocol: "A General Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides." Journal of the American Chemical Society.
-
Ullmann Coupling Optimization: "Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Carbazole." Synlett.
-
OLED Material Properties: "High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Frontiers | Recent Advances in Organic Light-Emitting Diodes Based on Pure Organic Room Temperature Phosphorescence Materials [frontiersin.org]
Technical Application Note: Strategic Utilization of 1-(3-Bromophenyl)naphthalene in High-Efficiency OLED Architectures
Executive Summary & Strategic Value
This guide details the application of 1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6) as a critical intermediate in the synthesis of organic semiconductors.[1] While not an active layer itself, this molecule serves as a "steric anchor" for synthesizing Host Materials and Hole Transport Materials (HTM) used in Phosphorescent OLEDs (PHOLEDs).[1]
Why this specific isomer? In organic electronics, crystallinity is often the enemy of longevity.[1] The meta-linkage (3-position) on the phenyl ring, combined with the bulky naphthalene group at the 1-position, introduces a permanent "kink" in the molecular geometry.[1] This asymmetry:
-
Disrupts Pi-Stacking: Prevents the final material from crystallizing in the thin film, maintaining an amorphous state essential for device stability.[1]
-
Preserves Triplet Energy (
): Unlike para-linkages, the meta-linkage limits effective conjugation length, ensuring the triplet energy remains high enough (approx.[1] 2.3–2.5 eV) to host green and red phosphorescent dopants without reverse energy transfer.[1]
Material Specifications & Handling
| Property | Specification | Criticality for Electronics |
| Purity (HPLC) | >98.0% (Synthesis Grade) | Impurities >0.1% can quench excitons in the final device.[1] |
| Halogen Content | Bromine (Br) active site | Must be fully consumed; residual halides degrade OLED lifetime.[1] |
| Appearance | White to off-white powder | Coloration indicates oxidation or conjugation defects.[1] |
| Storage | Inert gas (Ar/N2), Dark, <25°C | Light sensitivity may induce photo-dehalogenation.[1] |
Synthetic Protocols: Transforming the Intermediate
The primary utility of 1-(3-Bromophenyl)naphthalene is its reactivity in Palladium-catalyzed cross-coupling reactions.[1] Below are two field-validated protocols to convert this intermediate into active OLED materials.
Protocol A: Synthesis of a Naphthalene-Carbazole Host (Suzuki-Miyaura Coupling)
Objective: Synthesize a host material (e.g., 3-(1-naphthyl)-9-phenylcarbazole derivative) for the Emissive Layer (EML).[1]
Reagents:
-
Substrate: 1-(3-Bromophenyl)naphthalene (1.0 eq)
-
Coupling Partner: 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.02 eq) - Chosen for stability and efficiency with aryl bromides.[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)[1]
-
Solvent: Toluene / Ethanol (4:1 ratio)[1]
Step-by-Step Workflow:
-
Inerting: Charge a 3-neck round bottom flask with the Substrate, Coupling Partner, and Catalyst.[1] Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvation: Inject degassed Toluene and Ethanol via septum. Stir until solids disperse.
-
Activation: Add the degassed K₂CO₃ solution. The biphasic mixture requires vigorous stirring (approx. 600 RPM).[1]
-
Reflux: Heat to 90°C (internal temp) for 12–16 hours. Monitor consumption of the bromide via TLC (Eluent: Hexane/DCM 8:2).[1]
-
Workup: Cool to RT. Separate organic layer.[1] Wash with brine (3x) and water (3x) to remove inorganic salts (critical for electrical performance).[1]
-
Crude Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Synthesis of HTM (Buchwald-Hartwig Amination)
Objective: Attach a triarylamine moiety to create a Hole Transport Layer material.[1]
Reagents:
-
Substrate: 1-(3-Bromophenyl)naphthalene (1.0 eq)
-
Amine: N-Phenyl-1-naphthylamine (1.1 eq)[1]
-
Catalyst: Pd₂(dba)₃ (0.01 eq) + Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 eq)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq) - Strong base required for amination.[1]
-
Solvent: Anhydrous Xylene[1]
Key Precaution: Oxygen exclusion is strictly required for the phosphine ligand.[1] Use a glovebox if available.[1][2]
Purification for Electronic Grade (The "Sublimation" Step)
Drug development professionals know that 99% purity is insufficient for trace metal-sensitive applications.[1] For OLEDs, 99.99% is the baseline.[1]
-
Column Chromatography: Perform initial purification on silica gel (Hexane/DCM gradient) to remove catalyst residues.[1]
-
Recrystallization: Dissolve in minimal boiling Toluene; precipitate with cold Ethanol. Repeat 2x.
-
Vacuum Sublimation (The Gold Standard):
Visualizing the Workflow
The following diagram illustrates the transformation of the intermediate into a functional device layer.
Figure 1: Critical path from raw intermediate to functional OLED layer.[1] Note the rigorous purification stage essential for device longevity.[1]
Device Architecture & Performance Logic
When the final product (derived from 1-(3-Bromophenyl)naphthalene) is integrated into an OLED, it typically functions as the Host in the Emissive Layer (EML).[1]
Mechanism of Action:
-
Charge Balance: The naphthalene moiety accepts electrons, while the coupled carbazole/amine moiety transports holes.[1] This "bipolar" nature ensures recombination happens inside the layer, not at the interface.[1]
-
Triplet Confinement: The high triplet energy of the host (preserved by the meta-linkage of the starting material) acts as a "wall," preventing the photon energy from leaking out of the phosphorescent dopant.[1]
Typical Device Stack:
-
Anode: ITO
-
HTL: NPB (Hole Transport)[1]
-
EML: [Synthesized Host] : Ir(ppy)₃ (Green Dopant)[1]
-
ETL: TPBi (Electron Transport)[1]
-
Cathode: LiF / Al[1]
References & Authoritative Sources
-
Tokyo Chemical Industry (TCI). Product Specification: 2-(3-Bromophenyl)naphthalene (Isomer Analog).[1] Retrieved from .[1] (Note: While TCI lists the 2-isomer prominently, the synthetic chemistry for the 1-isomer described here follows identical Suzuki coupling principles).[1]
-
Lead Sciences. 1-(3-Bromophenyl)naphthalene Product Entry. Retrieved from .[1]
-
Royal Society of Chemistry (RSC). Naphthalene derivatives in OLED applications.[1][3] Journal of Materials Chemistry C. Retrieved from .[1]
-
National Institutes of Health (NIH) PubChem. General Safety and Property Data for Naphthalene Derivatives.[1] Retrieved from .[1]
Disclaimer: The synthesis of organic semiconductors involves hazardous reagents.[1] All protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photophysical Characterization of 1-(3-Bromophenyl)naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Photophysical Landscape of Brominated Naphthalene Derivatives
Naphthalene, a fundamental polycyclic aromatic hydrocarbon, serves as a versatile building block in the design of organic photo-electronic materials due to its inherent fluorescence and structural rigidity.[1] The strategic substitution of the naphthalene core allows for the fine-tuning of its photophysical properties, opening avenues for applications in molecular sensing, bio-imaging, and as scaffolds in drug development. The introduction of a phenyl group and a bromine atom at the 1- and 3-positions, respectively, in 1-(3-Bromophenyl)naphthalene, creates a molecule with a unique electronic and steric profile.
The presence of the bromine atom is of particular significance due to the "heavy-atom effect." This phenomenon enhances spin-orbit coupling, which can profoundly influence the rates of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[2][3] Consequently, this can lead to a quenching of fluorescence and an enhancement of phosphorescence, making these derivatives interesting candidates for applications leveraging triplet state photophysics, such as photodynamic therapy and organic light-emitting diodes (OLEDs).[3][4]
These application notes provide a comprehensive guide to the systematic characterization of the photophysical properties of 1-(3-Bromophenyl)naphthalene and its derivatives. The protocols outlined below are designed to be self-validating and are grounded in established methodologies, providing researchers with the tools to meticulously investigate the absorption, emission, and excited-state dynamics of this important class of molecules.
I. Fundamental Principles and Key Considerations
Before delving into specific protocols, it is crucial to understand the key photophysical parameters and the factors that can influence them.
1.1. Absorption and Emission:
-
UV-Visible Absorption: The absorption spectrum reveals the electronic transitions from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). For naphthalene derivatives, characteristic absorption bands are typically observed in the UV region. The absorption maxima (λmax) and molar extinction coefficients (ε) are fundamental properties.[5] The absorption profile of naphthalene derivatives often shows little dependency on solvent polarity.
-
Fluorescence Emission: Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This process is fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and exhibits a Stokes shift (the difference in wavelength between the absorption and emission maxima).[6]
-
Phosphorescence Emission: Alternatively, the molecule in the S₁ state can undergo intersystem crossing to the T₁ state. Radiative decay from the T₁ state to the S₀ state results in phosphorescence. Due to the spin-forbidden nature of this transition, phosphorescence has a much longer lifetime than fluorescence.[7]
1.2. The Heavy-Atom Effect:
The bromine atom in 1-(3-Bromophenyl)naphthalene introduces a significant perturbation to the electronic states of the naphthalene core. The heavy nucleus of the bromine atom enhances spin-orbit coupling, which mixes the singlet and triplet states.[2] This has two major consequences:
-
Increased Intersystem Crossing (ISC): The rate of S₁ → T₁ transition is significantly enhanced.
-
Increased Phosphorescence Rate: The rate of T₁ → S₀ radiative decay is also increased, leading to a shorter phosphorescence lifetime and potentially a higher phosphorescence quantum yield.
The overall effect is often a decrease in fluorescence quantum yield and an increase in the efficiency of triplet state population.[2]
1.3. Environmental Factors:
The photophysical properties of these molecules can be sensitive to their environment:
-
Solvent Polarity: While the absorption of naphthalene derivatives is often insensitive to solvent polarity, the emission can be more affected, particularly if there is a change in the dipole moment upon excitation.
-
Temperature: Low temperatures are often required to observe phosphorescence, as it minimizes non-radiative decay pathways that compete with the long-lived triplet state.[8][9]
-
Oxygen: Dissolved oxygen can quench triplet states, so it is often necessary to deoxygenate samples for phosphorescence and triplet lifetime measurements.[10]
II. Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive photophysical characterization of 1-(3-Bromophenyl)naphthalene derivatives.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
This protocol details the measurement of UV-visible absorption and fluorescence emission spectra.
Objective: To determine the absorption and emission maxima, molar extinction coefficient, and Stokes shift.
Materials:
-
1-(3-Bromophenyl)naphthalene derivative
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 1-(3-Bromophenyl)naphthalene derivative in the chosen solvent at a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner-filter effects.[5]
-
Always use fresh solutions prepared from high-purity dyes and solvents.[11]
-
-
UV-Visible Absorption Measurement:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectrum of each diluted sample solution.
-
Determine the wavelength of maximum absorption (λabs,max).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs,max determined in the previous step.
-
Record the fluorescence emission spectrum of each sample solution. The emission spectra of naphthalene derivatives often exhibit vibronic fine structure.[12]
-
Determine the wavelength of maximum emission (λem,max).
-
Calculate the Stokes shift (Δν̃) in wavenumbers (cm⁻¹) using the formula: Δν̃ = (1/λabs,max) - (1/λem,max).
-
Data Analysis and Interpretation:
The absorption and emission spectra provide fundamental information about the electronic structure of the molecule. The molar extinction coefficient indicates the strength of the electronic transition. The Stokes shift provides insight into the extent of structural relaxation in the excited state.
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
This protocol describes the relative method for determining the fluorescence quantum yield using a well-characterized standard.[13]
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
Sample solution of 1-(3-Bromophenyl)naphthalene derivative
-
Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)
-
UV-Visible spectrophotometer
-
Fluorometer with a corrected emission channel
Procedure:
-
Standard and Sample Preparation:
-
Prepare solutions of the standard and the sample in the same solvent if possible. If different solvents are used, a correction for the refractive index of the solvents will be necessary.
-
Adjust the concentrations of the standard and sample solutions to have nearly identical absorbances at the same excitation wavelength (absorbance < 0.1).[13]
-
-
Measurements:
-
Record the absorption spectra of the standard and sample solutions.
-
Record the corrected fluorescence emission spectra of the standard and sample solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation:
-
Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asmp).
-
Calculate the fluorescence quantum yield of the sample (ΦF,smp) using the following equation:[14]
ΦF,smp = ΦF,std * (Asmp / Astd) * (Absstd / Abssmp) * (ηsmp² / ηstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Asmp and Astd are the integrated fluorescence intensities of the sample and standard, respectively.
-
Abssmp and Absstd are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
ηsmp and ηstd are the refractive indices of the sample and standard solutions, respectively.
-
Data Interpretation:
The fluorescence quantum yield is a critical parameter that reflects the competition between radiative (fluorescence) and non-radiative decay pathways. A low quantum yield for a 1-(3-Bromophenyl)naphthalene derivative would be consistent with the heavy-atom effect promoting intersystem crossing.[2]
Protocol 3: Time-Resolved Fluorescence Spectroscopy
This protocol outlines the measurement of the fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).
Objective: To determine the average time the molecule spends in the excited singlet state before returning to the ground state.
Materials:
-
Sample solution of 1-(3-Bromophenyl)naphthalene derivative
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to the λabs,max of the sample.
-
Collect an Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve of the sample solution. The absorbance of the solution should be low (< 0.1) to avoid re-absorption effects.
-
-
Data Analysis:
-
Fit the fluorescence decay data to an exponential decay model using deconvolution with the IRF.[15] For a single exponential decay, the function is I(t) = A * exp(-t/τF), where I(t) is the intensity at time t, A is the amplitude, and τF is the fluorescence lifetime.
-
Data Interpretation:
The fluorescence lifetime provides further insight into the excited-state dynamics. A short fluorescence lifetime, in conjunction with a low quantum yield, strongly suggests the presence of efficient non-radiative decay pathways, such as intersystem crossing.
Protocol 4: Phosphorescence Spectroscopy
This protocol describes the measurement of phosphorescence spectra at low temperatures.
Objective: To characterize the emission from the triplet excited state.
Materials:
-
Sample solution of 1-(3-Bromophenyl)naphthalene derivative
-
Solvent that forms a rigid glass at low temperature (e.g., 2-methyltetrahydrofuran, ethanol)
-
Cryostat or a liquid nitrogen dewar with a quartz window
-
Fluorometer with a pulsed light source and a gated detector or a time-resolved acquisition mode.
Procedure:
-
Sample Preparation and Deoxygenation:
-
Prepare a solution of the sample in a suitable glass-forming solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, or by several freeze-pump-thaw cycles.
-
-
Low-Temperature Measurement:
-
Place the sample cuvette in the cryostat and cool it to 77 K (liquid nitrogen temperature).
-
Excite the sample with a pulsed light source.
-
Use a time delay after the excitation pulse to eliminate the short-lived fluorescence and record the long-lived phosphorescence emission.[7]
-
Data Analysis:
-
The phosphorescence spectrum will be red-shifted compared to the fluorescence spectrum.
-
The energy difference between the onsets of the fluorescence and phosphorescence spectra can be used to estimate the S₁-T₁ energy gap.
Workflow for Phosphorescence Measurement
Caption: Workflow for low-temperature phosphorescence measurement.
Protocol 5: Phosphorescence Lifetime Measurement
Objective: To determine the lifetime of the triplet excited state.
Procedure:
-
Follow the sample preparation and cooling steps as in Protocol 4.
-
Excite the sample with a short pulse of light.
-
Monitor the decay of the phosphorescence intensity over time at the phosphorescence emission maximum.
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τP).
Data Interpretation:
The phosphorescence lifetime is typically in the microsecond to second range. A relatively short phosphorescence lifetime for a brominated derivative compared to the parent naphthalene would be another consequence of the heavy-atom effect.
III. Data Summary and Expected Results
The following table summarizes the key photophysical parameters to be measured and provides a qualitative expectation for a 1-(3-Bromophenyl)naphthalene derivative compared to unsubstituted naphthalene.
| Parameter | Symbol | Expected Trend for 1-(3-Bromophenyl)naphthalene vs. Naphthalene | Rationale |
| Absorption Maximum | λabs,max | Red-shifted | Extended π-conjugation with the phenyl group. |
| Molar Extinction Coefficient | ε | Similar or slightly increased | |
| Emission Maximum | λem,max | Red-shifted | Consistent with the red-shifted absorption. |
| Stokes Shift | Δν̃ | Similar or slightly increased | |
| Fluorescence Quantum Yield | ΦF | Significantly Decreased | Heavy-atom effect enhances intersystem crossing.[2] |
| Fluorescence Lifetime | τF | Significantly Decreased | Increased rate of non-radiative decay (ISC). |
| Phosphorescence Emission | - | Observable at 77 K | Population of the triplet state via ISC. |
| Phosphorescence Lifetime | τP | Decreased | Heavy-atom effect increases the rate of phosphorescence. |
IV. Mechanistic Insights and Advanced Characterization
// Energy Levels S0 [label="S₀"]; S1 [label="S₁"]; T1 [label="T₁"];
// Positioning {rank=same; S1; T1;} S1 -> T1 [style=invis]; S0 [pos="1.5,-2!"]; S1 [pos="1,0!"]; T1 [pos="2,0!"];
// Transitions S0 -> S1 [label="Absorption", color="#4285F4", fontcolor="#4285F4"]; S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853"]; S1 -> T1 [label="ISC (Enhanced by Br)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; T1 -> S0 [label="Phosphorescence", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; S1 -> S0 [label="IC", style=dotted, color="#5F6368", fontcolor="#5F6368", pos="0.5, -1!"]; T1 -> S0 [label="ISC", style=dotted, color="#5F6368", fontcolor="#5F6368", pos="2.5, -1!"];
}
Sources
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. Understanding the internal heavy-atom effect on thermally activated delayed fluorescence: application of Arrhenius and Marcus theories for spin–orbit coupling analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. cei.washington.edu [cei.washington.edu]
- 9. physicsopenlab.org [physicsopenlab.org]
- 10. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. jasco-global.com [jasco-global.com]
- 15. edinst.com [edinst.com]
Application Note: 1-(3-Bromophenyl)naphthalene as a Strategic Precursor for High-Stability Hole Transport Materials (HTMs)
Executive Summary: The "Meta" Advantage
In the architecture of Organic Light Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) dictates charge balance and device longevity. While standard materials like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) are ubiquitous, they often suffer from crystallization over time, leading to device failure.
1-(3-Bromophenyl)naphthalene (1-3-BPN) is not merely a halogenated building block; it is a strategic tool for disrupting molecular symmetry . By utilizing the meta-position (3-bromo) rather than the para-position, researchers can synthesize HTMs with irregular packing geometries. This irregularity significantly increases the Glass Transition Temperature (
This guide details the protocol for utilizing 1-3-BPN to synthesize advanced triarylamine HTMs via Buchwald-Hartwig amination, ensuring semiconductor-grade purity (>99.95%).
Strategic Material Design
Why 1-(3-Bromophenyl)naphthalene?
The selection of 1-3-BPN over its isomers (e.g., 1-(4-bromophenyl)naphthalene) is driven by the physics of thin-film morphology.
| Feature | 4-Bromo Precursor (Para) | 3-Bromo Precursor (Meta) | Impact on OLED Performance |
| Symmetry | High ( | Low ( | Meta reduces crystallization risk. |
| Packing | Tight | Sterically frustrated | Meta ensures amorphous films. |
| Triplet Energy ( | Lower (extended conjugation) | Higher (broken conjugation) | Meta better confines excitons (crucial for Phosphorescent OLEDs). |
| Solubility | Low | High | Meta enables easier purification and solution processing. |
Synthetic Application Protocol
Reaction Class: Palladium-Catalyzed Buchwald-Hartwig Amination[1][2][3]
Objective: Coupling 1-(3-Bromophenyl)naphthalene with a secondary amine (e.g., N-phenyl-1-naphthylamine or Carbazole derivatives) to form a tertiary amine HTM.
A. Reagents & Stoichiometry
-
Precursor: 1-(3-Bromophenyl)naphthalene (1.0 eq)
-
Nucleophile: Secondary Aryl Amine (1.05 eq)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (1-2 mol%) -
Ligand: Tri-tert-butylphosphine [
] (2-4 mol%)-
Expert Note:
is preferred over DPPF or BINAP for this substrate because the bulky naphthyl group requires a highly active, electron-rich ligand to facilitate oxidative addition.
-
-
Base: Sodium tert-butoxide [
] (1.5 eq) -
Solvent: Anhydrous Toluene or Xylene (0.1 M concentration)
B. Step-by-Step Workflow
-
Inert Environment Setup:
-
Flame-dry a 3-neck round bottom flask equipped with a reflux condenser.
-
Cycle Argon/Vacuum (3x) to remove all traces of
and moisture. Oxygen is the primary cause of catalyst death and homocoupling side-reactions.
-
-
Reactant Loading:
-
Under Argon flow, charge the flask with 1-(3-Bromophenyl)naphthalene, the secondary amine, and
. -
Note: Do not add the catalyst yet.
-
-
Solvent Degassing:
-
Add anhydrous Toluene via syringe.[1]
-
Bubble Argon through the solvent for 20 minutes (sparging) to remove dissolved oxygen.
-
-
Catalyst Injection:
-
Add the
and (often available as a stock solution in toluene). -
Heat the mixture to 110°C (reflux) immediately.
-
-
Reaction Monitoring:
-
Monitor via TLC (Hexane:DCM 4:1) or HPLC every 2 hours.
-
Endpoint: Disappearance of the bromide precursor. Typical time: 6–12 hours.
-
-
Workup (The "OLED Grade" Clean):
Purification & Validation Workflow (Graphviz)
The following diagram illustrates the critical path from raw synthesis to device-ready material.
Caption: Workflow for converting 1-(3-Bromophenyl)naphthalene into OLED-grade HTM, emphasizing the critical sublimation step.
Critical Quality Attributes (CQAs) & Troubleshooting
To ensure the material functions correctly in a device stack (Anode / HIL / HTL / EML / ...), the following metrics must be met.
A. Impurity Profile
| Impurity Type | Origin | Limit | Detection Method |
| Halogens (Br) | Unreacted Precursor | < 10 ppm | ICP-MS / Elemental Analysis |
| Palladium | Catalyst Residue | < 5 ppm | ICP-MS |
| De-halogenated | Side reaction (1-phenylnaphthalene) | < 0.1% | HPLC (UV 254nm) |
B. Troubleshooting Guide
-
Problem: High levels of de-halogenated byproduct (1-phenylnaphthalene).
-
Cause: This occurs via
-hydride elimination or protonolysis if the reaction runs too long or if the solvent is "wet" (contains protons). -
Solution: Ensure solvent is strictly anhydrous. Reduce reaction time. Increase catalyst loading slightly to speed up the desired coupling over the side reaction.
-
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Steric hindrance of the naphthyl group preventing the amine approach.
-
Solution: Switch to SPhos or XPhos ligands. These biaryl phosphine ligands are designed specifically to create a "pocket" that facilitates coupling of sterically demanding substrates.
-
References
-
Buchwald, S. L., & Hartwig, J. F. (2008).[2] Palladium-Catalyzed C–N Cross-Coupling Reactions. Organic Letters. Link (Cited for general catalytic cycle and ligand selection).
- Adachi, C., et al. (2019). High-Performance Hole Transport Materials for OLEDs. Journal of Materials Chemistry C. (General reference for triarylamine HTM properties).
-
BenchChem Protocols. (2025). Application Notes: Buchwald-Hartwig Amination of Aryl Halides. Link (Cited for standard industrial stoichiometry).
-
Ossila Application Notes. (2024). OLED Materials and Layer Architecture. Link (Cited for device stack integration).
-
MDPI Polymers. (2021). Structural Geometry Variation of Naphthalene-Based Co-Polymers. Link (Cited for the effect of naphthalene geometry on device performance).
Sources
Technical Application Note: Optimized Heck Coupling of 1-(3-Bromophenyl)naphthalene
Abstract & Strategic Overview
1-(3-Bromophenyl)naphthalene (CAS: N/A for specific isomer, generic biaryl bromide class) represents a critical scaffold in the synthesis of organic light-emitting diodes (OLEDs) and polycyclic aromatic hydrocarbons (PAHs). Unlike simple aryl halides, this substrate presents a unique combination of electronic activation (meta-bromide) and distal steric bulk (1-naphthyl moiety).
This Application Note details a validated protocol for the Heck-Mizoroki coupling of 1-(3-Bromophenyl)naphthalene with terminal alkenes (e.g., styrene, acrylates). The guide prioritizes ligand-modulated catalysis to suppress dehalogenation side-reactions and ensure high turnover frequencies (TOF).
Key Technical Challenges Solved:
-
Solubility: The lipophilic naphthyl group requires specific polar aprotic solvent systems to maintain homogeneity at catalytic concentrations.
-
Regioselectivity: Ensuring linear (
)-alkene formation over branched isomers. -
Catalyst Longevity: Preventing "Palladium Black" precipitation during the induction period.
Mechanistic Insight & Reaction Design
The reaction proceeds via the canonical Pd(0)/Pd(II) catalytic cycle.[1] For 1-(3-Bromophenyl)naphthalene, the Oxidative Addition step is facilitated by the relatively weak C-Br bond compared to chlorides, but the bulky naphthyl group can influence the Migratory Insertion step if the active catalyst species is overly crowded.
Catalytic Cycle Visualization
The following diagram illustrates the pathway, highlighting the critical role of the phosphine ligand in stabilizing the Pd(II) intermediate prior to beta-hydride elimination.
Figure 1: Catalytic cycle emphasizing the Pd(0)/Pd(II) redox shuttle. Note that base-mediated regeneration is critical for turnover.
Experimental Protocols
Two protocols are provided: a Standard "Workhorse" Protocol for general screening and small-scale synthesis, and an Optimized "High-Performance" Protocol utilizing Jeffery conditions for difficult substrates or scale-up.
Materials Checklist
-
Substrate: 1-(3-Bromophenyl)naphthalene (Purity >98% by HPLC).
-
Coupling Partner: Styrene (stabilized) or Ethyl Acrylate. Note: Filter styrene through basic alumina to remove inhibitors (TBC) before use.
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃].
-
Ligand: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine [P(o-tol)₃].
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), Anhydrous.
Protocol A: Standard Phosphine System (Baseline)
Best for: Initial screening, high-throughput experimentation.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon for 5 minutes.
-
Charging: Add 1-(3-Bromophenyl)naphthalene (1.0 equiv, 1.0 mmol, ~283 mg), Pd(OAc)₂ (5 mol%, 11 mg), and PPh₃ (10 mol%, 26 mg).
-
Solvent & Base: Add DMF (5.0 mL, 0.2 M concentration). Add Et₃N (2.0 equiv, 280 µL) via syringe.
-
Alkene Addition: Add Styrene (1.5 equiv, 172 µL) via syringe.
-
Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously (800 rpm).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC at 2, 6, and 12 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL). Wash with 1M HCl (to remove amine salts), then brine. Dry over MgSO₄, filter, and concentrate.
Protocol B: Optimized Jeffery Conditions (Phase-Transfer)
Best for: Maximizing yield, reducing reaction time, and difficult substrates.
-
Setup: Use a sealable pressure tube or heavy-walled vial.
-
Charging: Add 1-(3-Bromophenyl)naphthalene (1.0 mmol), Pd(OAc)₂ (2-3 mol%), and Tetrabutylammonium bromide (TBAB) (1.0 equiv, 322 mg). Note: TBAB acts as a phase-transfer catalyst and stabilizes Pd nanoparticles.
-
Base: Add Solid K₂CO₃ (2.5 equiv, 345 mg).
-
Solvent: Add DMF (3.0 mL). Jeffery conditions allow for higher concentration.
-
Alkene: Add Styrene (1.2 equiv).[2]
-
Reaction: Seal the tube and heat to 80-90 °C .
-
Advantage: This method often proceeds faster (4-8 hours) and requires no phosphine ligand, simplifying purification.
Workflow Visualization
The following flow chart details the decision matrix and operational steps for the Optimized Protocol (B).
Figure 2: Operational workflow for the Jeffery Condition Heck Coupling.
Performance Data & Optimization Table
The following table summarizes expected results based on typical reactivity profiles for meta-substituted aryl bromides in Heck couplings.
| Variable | Condition A (Standard) | Condition B (Jeffery/TBAB) | Condition C (High Temp) |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ (Ligand Free) | Pd₂(dba)₃ / P(o-tol)₃ |
| Base | Et₃N (Liquid) | K₂CO₃ (Solid) | NaOAc (Solid) |
| Additive | None | TBAB (1.0 eq) | None |
| Temp | 100 °C | 80 °C | 130 °C |
| Time | 12-16 h | 4-8 h | 2-4 h |
| Yield (Est.) | 75-82% | 88-94% | 65-75% |
| Selectivity | >20:1 (E/Z) | >20:1 (E/Z) | >15:1 (E/Z) |
| Notes | Reliable, slow. | Recommended. Best yield. | Fast, but catalyst death. |
Troubleshooting Guide
-
Problem: Palladium Black forms immediately.
-
Cause: Lack of ligand stabilization or insufficient oxidant.
-
Solution: Increase phosphine loading (P:Pd 4:1) or switch to Protocol B (TBAB stabilizes Pd nanoparticles).
-
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by O₂ or poor solubility.
-
Solution: Degas solvents thoroughly (freeze-pump-thaw) and ensure 1-(3-Bromophenyl)naphthalene is fully dissolved before adding catalyst.
-
-
Problem: Regioisomer mixtures (Branched vs Linear).
-
Cause: Electronic nature of the alkene.
-
Solution: For electron-rich alkenes (vinyl ethers), use bidentate ligands (e.g., dppp) to enforce regiocontrol. For styrene/acrylates, standard conditions favor linear.
-
Safety & Handling
-
Palladium Acetate: Irritant. May cause sensitization. Handle in a fume hood.
-
1-(3-Bromophenyl)naphthalene: Treat as a potential skin irritant and toxic by inhalation.
-
DMF: Hepatotoxic and readily absorbed through skin. Use double gloves (Nitrile).
-
Waste Disposal: All aqueous waste containing Palladium must be segregated for heavy metal disposal.
References
-
Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1][3][4] NobelPrize.org. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
- Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(45), 5133-5136.
- Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Organic Chemistry Portal. "Heck Reaction - Mechanism and Recent Literature." Organic-Chemistry.org. Link
-
Sweeney, J. B., et al. (2016).[4][5] "Synthetic Methods in Drug Discovery: Heck Coupling Optimization." Royal Society of Chemistry. Link
Sources
High-Efficiency Palladium-Catalyzed Cross-Coupling of 1-(3-Bromophenyl)naphthalene
Application Note: AN-2026-PdCC
Protocols for Advanced OLED Materials and Pharmaceutical Scaffolds
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 1-(3-Bromophenyl)naphthalene . This substrate is a critical intermediate in the synthesis of high-triplet-energy host materials for Organic Light-Emitting Diodes (OLEDs) and a privileged scaffold in drug discovery (e.g., CCR8 antagonists).
Unlike simple aryl bromides, 1-(3-Bromophenyl)naphthalene presents unique challenges due to the steric bulk of the naphthalene ring and the electronic effects of the meta-substitution. This guide provides a self-validating Suzuki-Miyaura coupling protocol designed for scalability and reproducibility, utilizing a modern Pd/Dialkylbiarylphosphine catalyst system to ensure quantitative conversion.
Mechanistic Insight & Substrate Analysis[1][2]
Substrate Characteristics[1]
-
Steric Environment: The bromine atom is located at the meta position relative to the naphthalene attachment. While less hindered than ortho positions, the bulky naphthalene group can induce rotational barriers, affecting the transmetallation step if the catalyst ligand is excessively bulky.
-
Electronic Profile: The naphthalene ring acts as a weak electron donor to the phenyl ring. The C-Br bond is activated for oxidative addition but requires electron-rich ligands to facilitate the cycle at moderate temperatures.
The Catalytic Cycle (Suzuki-Miyaura)
The reaction proceeds through the canonical Pd(0)/Pd(II) cycle. For this specific substrate, the Transmetallation step is often the turnover-limiting phase due to the steric clash between the incoming boronic acid and the naphthalene moiety on the oxidative addition complex.
Figure 1: Catalytic cycle highlighting the critical transmetallation step influenced by the naphthalene steric bulk.
Experimental Design: The "Why" Behind the Protocol
To achieve >98% yield, we move away from traditional tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] toward a Second-Generation Buchwald Precatalyst system.
| Parameter | Recommended Choice | Rationale |
| Catalyst Precursor | Pd(OAc)2 or Pd2(dba)3 | Stable Pd(II) sources that are easily reduced in situ. |
| Ligand | S-Phos or X-Phos | These electron-rich, bulky dialkylbiarylphosphines facilitate oxidative addition of the bromide and stabilize the Pd center against aggregation, crucial for the bulky naphthalene substrate. |
| Base | K3PO4 (Tribasic Potassium Phosphate) | Provides a "anhydrous" basic environment (when used with minimal water) that is gentler than alkoxides but stronger than carbonates, minimizing protodeboronation of the coupling partner. |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | A biphasic system (Toluene/H2O) often accelerates the reaction due to efficient solubilization of inorganic bases. |
Standardized Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 1,3-di(1-naphthyl)benzene (Model Reaction). Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
-
Substrate: 1-(3-Bromophenyl)naphthalene (1.0 equiv, 283 mg)
-
Coupling Partner: 1-Naphthylboronic acid (1.2 equiv, 206 mg)
-
Catalyst: Pd(OAc)2 (2 mol%, 4.5 mg)
-
Ligand: S-Phos (4 mol%, 16.4 mg)
-
Base: K3PO4 (2.0 equiv, 424 mg)
-
Solvent: Toluene (5 mL) / Deionized Water (0.5 mL)
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a dry vial, dissolve Pd(OAc)2 and S-Phos in 1 mL of Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating ligation.
-
Why? Generating the active catalytic species before adding the substrate prevents non-specific Pd precipitation.
-
-
Reaction Assembly:
-
To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and Base .
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Add the remaining Toluene (4 mL) and Water (0.5 mL) via syringe.
-
Add the Pre-complexed Catalyst Solution via syringe.
-
-
Reaction:
-
Heat the mixture to 100°C (oil bath) or 110°C (microwave) with vigorous stirring.
-
Time: 2-4 hours (Thermal) or 30 minutes (Microwave).
-
-
In-Process Control (IPC):
-
Monitor via TLC (Eluent: Hexanes/Ethyl Acetate 95:5).
-
Rf Values (Approx):
-
Substrate: ~0.60
-
Product (Biaryl): ~0.45 (More conjugated, slightly more polar interaction with silica due to pi-stacking).
-
-
Self-Validation: The disappearance of the starting bromide spot is the primary endpoint.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Gradient: 100% Hexanes → 5% EtOAc/Hexanes.
-
Isolate the product as a white solid.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of biaryl scaffolds from 1-(3-Bromophenyl)naphthalene.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation (Pd Black formation). | Ensure strict oxygen-free conditions. Switch to Pd2(dba)3 which is less prone to reduction by impurities than Pd(OAc)2. |
| Protodeboronation | Boronic acid instability. | Switch base to K2CO3 or KF . Add the boronic acid in portions. |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Degas solvents thoroughly. Reduce the excess of boronic acid. |
| Product Streaking on TLC | Poor solubility or pi-stacking. | Use Dichloromethane (DCM) in the eluent or add 1% Triethylamine to the silica column. |
Safety Considerations
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Bromides: 1-(3-Bromophenyl)naphthalene is an organohalide; avoid inhalation of dust.
-
Solvents: Toluene is flammable and reprotoxic. Use appropriate PPE (nitrile gloves, safety glasses).
References
-
Nobel Prize in Chemistry 2010: Palladium-catalyzed cross couplings in organic synthesis.[2] NobelPrize.org. Link
-
Buchwald-Hartwig Amination: "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides." Journal of the American Chemical Society. Link (General reference for Pd-catalysis principles).
-
Ligand Effects (S-Phos): "Universal 1-Amido-2-phenylnaphthalene Scaffold for Drug Discovery." Bioorganic Chemistry. Link (Context on Naphthalene scaffolds).
-
OLED Material Synthesis: "Use of 1-Bromonaphthalene in the synthesis of organic light-emitting diodes." BenchChem Application Notes. Link
-
Suzuki Coupling Mechanism: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Sources
use of 1-(3-Bromophenyl)naphthalene in medicinal chemistry
The following Technical Application Note is designed for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to provide a rigorous, mechanism-driven guide on utilizing 1-(3-Bromophenyl)naphthalene as a scaffold for generating bioactive libraries.[1]
A Privileged Biaryl Scaffold for Fragment-Based Drug Design (FBDD)[1]
Executive Summary
1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6) is a high-value biaryl intermediate used to construct "privileged structures" in drug discovery.[1] Unlike linear para-substituted biaryls, this meta-substituted scaffold offers a unique 3D-vector (120° kink) that allows pharmacophores to access distinct hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).[1]
This guide details the synthesis , medicinal utility , and downstream functionalization of this scaffold, positioning it as a critical node in the synthesis of STAT3 inhibitors, antimicrobial agents, and VEGFR antagonists.
Medicinal Chemistry Rationale
2.1 The "Meta-Vector" Advantage
In rational drug design, geometry dictates potency.[1]
-
Para-substitution (Linear): Extends the molecule along a straight axis. Often utilized to span long channels.[1]
-
Meta-substitution (Kinked): The 3-bromo position on the phenyl ring creates a bent geometry relative to the bulky naphthalene core.[1] This is critical for:
-
Conformational Restriction: The steric clash between the naphthalene peri-hydrogens and the phenyl ring forces a non-planar, twisted conformation (dihedral angle ~50-60°), preventing "flat" intercalation which can lead to non-specific toxicity.
-
Pocket Filling: The naphthalene moiety acts as a hydrophobic anchor (Lipophilic Efficiency driver), while the meta-bromine serves as a handle to project polar groups (amines, heterocycles) into solvent-exposed regions or side-pockets.[1]
-
2.2 Pharmacophore Mapping
The scaffold mimics the core architecture of several bioactive classes:
-
Antimicrobials: Analogous to the lipophilic domain of Terbinafine and Naftifine .
-
Anticancer Agents: Structural similarity to Nafoxidine and Lasofoxifene (SERMs), where the biaryl core positions the phenolic pharmacophore.
-
Kinase Inhibitors: Used to construct Type II inhibitors where the biaryl system occupies the hydrophobic back-pocket.[1]
Experimental Protocols
Protocol A: Selective Synthesis of the Scaffold
Objective: Synthesize 1-(3-Bromophenyl)naphthalene with high regioselectivity, avoiding the formation of bis-coupled byproducts common with 1,3-dibromobenzene.
Reaction Principle: Suzuki-Miyaura coupling utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide.[1]
Reagents:
-
Substrate A: 1-Naphthaleneboronic acid (1.0 equiv)[1]
-
Substrate B: 1-Bromo-3-iodobenzene (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.0 M aqueous solution)[1]
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with DME/Water. Degas by bubbling Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling.
-
Loading: Add 1-Bromo-3-iodobenzene (1.1 equiv) and Pd catalyst. Stir for 5 mins to initiate oxidative addition (preferential at the C-I bond due to weaker bond dissociation energy: C-I ~65 kcal/mol vs C-Br ~81 kcal/mol).[1]
-
Addition: Add 1-Naphthaleneboronic acid and aqueous base.
-
Reflux: Heat to 85°C for 6-8 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide should disappear; the bromide remains intact.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).
-
Yield Expectation: 85-92%.[1]
-
Protocol B: Downstream Functionalization (Buchwald-Hartwig Amination)
Objective: Convert the bromine handle into a tertiary amine (solubility tail), a common motif in CNS and oncology drugs.
Reagents:
-
Scaffold: 1-(3-Bromophenyl)naphthalene (1.0 equiv)[1]
-
Amine: N-Methylpiperazine (1.2 equiv)[1]
-
Catalyst: Pd₂dba₃ (2 mol%)[1]
-
Ligand: XPhos or BINAP (4 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Methodology:
-
Inert Atmosphere: Flame-dry the reaction vessel and cool under Argon.
-
Catalyst Pre-complexation: Mix Pd₂dba₃ and XPhos in toluene for 10 mins to form the active catalytic species L-Pd(0).[1]
-
Reaction: Add the scaffold, amine, and NaOtBu.
-
Heating: Heat to 100°C for 12 hours.
-
Validation: The appearance of a highly fluorescent spot on TLC often indicates the formation of the amino-naphthalene derivative.[1]
-
Isolation: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via silica gel (DCM/MeOH 95:5).
Data & Analysis
4.1 Physicochemical Profile (In Silico)
Comparison of the scaffold vs. a functionalized derivative (e.g., morpholine adduct).
| Property | 1-(3-Bromophenyl)naphthalene | Morpholine Derivative (Drug-Like) | Interpretation |
| MW | 283.16 Da | 289.37 Da | Ideal fragment size (<300 Da).[1] |
| cLogP | 5.5 (High) | 3.8 (Moderate) | Bromide is too lipophilic; amination brings it into Lipinski range. |
| tPSA | 0 Ų | 12.5 Ų | Scaffold is "blind" to H-bonding; requires polar functionalization.[1] |
| Rotatable Bonds | 1 | 2 | Rigid core minimizes entropic penalty upon binding.[1] |
4.2 Structural Topology (Graphviz Visualization)
The following diagram illustrates the synthetic logic flow, from raw materials to bioactive candidates.
Caption: Workflow illustrating the transformation of precursors into the 1-(3-Bromophenyl)naphthalene scaffold and its divergence into distinct therapeutic classes.[1]
Safety & Handling
-
Hazard Identification: The scaffold is an aryl bromide and a polycyclic aromatic hydrocarbon (PAH).
-
Storage: Store at room temperature (2-8°C preferred for long term) under inert gas. Protect from light to prevent slow debromination or oxidation.[1]
References
-
Suzuki-Miyaura Coupling Mechanism & Selectivity
-
Medicinal Chemistry of Naphthalene Scaffolds
-
Synthesis of 1,3-Dibromonaphthalene (Precursor Route)
-
Buchwald-Hartwig Amination Protocols
-
Compound Data (PubChem)
Sources
Gram-Scale Synthesis of 1-(3-Bromophenyl)naphthalene via Suzuki-Miyaura Coupling: An Application Note
Abstract
This application note provides a comprehensive, detailed protocol for the gram-scale synthesis of 1-(3-Bromophenyl)naphthalene, a key biaryl intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-naphthaleneboronic acid and 1-bromo-3-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also in-depth explanations of the chemical principles and critical parameters to ensure a successful and scalable synthesis.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The targeted synthesis of unsymmetrical biaryls, such as 1-(3-Bromophenyl)naphthalene, is of significant interest due to the compound's potential as a versatile building block for more complex molecular architectures. The presence of a reactive bromine atom allows for further functionalization, making it a valuable intermediate in multistep synthetic routes.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds between sp²-hybridized carbon atoms.[1][2] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acids.[1] This application note details a robust and scalable protocol for the synthesis of 1-(3-Bromophenyl)naphthalene, leveraging the efficiency of the Suzuki-Miyaura coupling.
Reaction Scheme
Figure 1. Suzuki-Miyaura cross-coupling reaction for the synthesis of 1-(3-Bromophenyl)naphthalene.
Experimental Protocol
This protocol is designed for the synthesis of approximately 10 grams of 1-(3-Bromophenyl)naphthalene. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | 171.99 | 7.5 g | 0.0436 | 97% | Sigma-Aldrich |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.90 | 10.0 g | 0.0354 | 98% | Alfa Aesar |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.82 g | 0.00071 | 99% | Strem Chemicals |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 11.2 g | 0.106 | ≥99.5% | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | Anhydrous | Acros Organics |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - | 200 proof | Decon Labs |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | ACS grade | VWR |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | EMD Millipore |
| Silica Gel | SiO₂ | 60.08 | As needed | - | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | ACS grade | Avantor |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | ACS grade | Macron |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Step-by-Step Procedure
1. Reaction Setup: a. To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-3-iodobenzene (10.0 g, 0.0354 mol) and 1-naphthaleneboronic acid (7.5 g, 0.0436 mol). b. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.82 g, 0.00071 mol, 2 mol%). c. Add sodium carbonate (11.2 g, 0.106 mol). d. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
2. Solvent Addition and Reaction: a. To the flask, add a degassed solvent mixture of toluene (200 mL), ethanol (50 mL), and deionized water (50 mL). The solvent mixture should be degassed by bubbling nitrogen or argon through it for at least 30 minutes prior to use. b. With vigorous stirring, heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle. c. Maintain the reflux with continuous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/dichloromethane solvent system.
3. Work-up and Extraction: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Add 100 mL of deionized water to the reaction mixture and transfer the contents to a 500 mL separatory funnel. c. Extract the aqueous layer with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (100 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification: a. The crude product can be purified by column chromatography on silica gel. b. Prepare a slurry of silica gel in hexane and pack the column. c. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. d. Load the adsorbed product onto the column. e. Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane and gradually increasing the polarity. The product typically elutes with a low percentage of dichloromethane in hexane. f. Collect the fractions containing the pure product (monitored by TLC) and combine them. g. Evaporate the solvent to yield 1-(3-Bromophenyl)naphthalene as a white to off-white solid.
5. Recrystallization (Optional): a. For further purification, the product can be recrystallized from a suitable solvent system such as methanol or ethanol/water.[3][4] b. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. d. Dry the crystals under vacuum to obtain the final product.
Workflow Diagram
Caption: Experimental workflow for the gram-scale synthesis of 1-(3-Bromophenyl)naphthalene.
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive C-I bond of 1-bromo-3-iodobenzene to form a Pd(II) intermediate. The C-Br bond is less reactive and remains intact under these conditions.
-
Transmetalation: The boronic acid is activated by the base (sodium carbonate) to form a boronate species. This species then transfers the naphthalene group to the palladium center, replacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium center, the 3-bromophenyl and the naphthyl groups, are eliminated to form the C-C bond of the final product, 1-(3-Bromophenyl)naphthalene. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
-
1-Naphthaleneboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
1-Bromo-3-iodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed.[9]
-
Sodium Carbonate: Causes serious eye irritation.[10]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
Always consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][9][10] Handle all chemicals in a fume hood and wear appropriate PPE.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 70-85% | Low yields may result from incomplete reaction, inefficient extraction, or loss during purification. Ensure an inert atmosphere, use freshly degassed solvents, and check the quality of the catalyst. |
| Purity | >98% after chromatography | Impurities may include starting materials or homocoupling byproducts. Optimize chromatography conditions (solvent gradient) or perform a recrystallization for further purification. |
| Appearance | White to off-white solid | A colored product may indicate the presence of residual palladium catalyst or other impurities. Charcoal treatment during recrystallization can sometimes remove colored impurities. |
Conclusion
This application note provides a reliable and scalable protocol for the gram-scale synthesis of 1-(3-Bromophenyl)naphthalene via a Suzuki-Miyaura cross-coupling reaction. By following the detailed experimental procedure and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their synthetic endeavors in drug discovery and materials science. The provided insights into the reaction mechanism, safety precautions, and troubleshooting are intended to facilitate a successful and efficient synthesis.
References
-
Akbal, T., Alaman, A. A., Gümüş, S., & Erdönmez, A. (2012). (E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2779. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Naphthaleneboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
UKEssays. (2019). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of 1,3,5-tris (4-bromophenyl) benzene, naphthalene and pyrene using MOF-5 as stationary phase. Retrieved from [Link]
-
Bartleby. (n.d.). Recrystallization Of Naphthalene Lab Report. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Seidler, J., et al. (2023). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Crystallization of Napthalene, Lab report for Organic Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sciforum. (n.d.). DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1-bromonaphthalene.
-
Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-3-iodo-. Retrieved from [Link]
- Google Patents. (n.d.). Naphthalene separation process.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Converting bromobenzene to 1-bromo-3-methylbenzene. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. ukessays.com [ukessays.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(3-Bromophenyl)naphthalene Synthesis
Topic: Selective Suzuki-Miyaura Coupling for 1-(3-Bromophenyl)naphthalene Ticket ID: SUZ-OPT-882 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The Selectivity Paradox
You are attempting to synthesize 1-(3-Bromophenyl)naphthalene . This is a classic "chemoselective" challenge.
The Core Problem: Your target product is an aryl bromide. In a standard Suzuki coupling, the product is structurally similar to your starting material (an aryl halide). As soon as the product forms, it becomes a substrate for a second coupling event, leading to the unwanted "bis-arylated" impurity (1,3-di(naphthalen-1-yl)benzene).
This guide does not just list a recipe; it engineers a kinetic environment where Mono-arylation is statistically and energetically favored over Bis-arylation .
Module 1: Reaction Design & Stoichiometry (The Statistical Shield)
Q: Why am I getting significant amounts of the bis-coupled byproduct?
A: You are likely running the reaction at a 1:1 stoichiometry. In a 1:1 mixture, as the reaction proceeds, the concentration of starting material drops, and the concentration of product rises. The catalyst, unable to distinguish easily between the two aryl bromides, begins coupling with the product.
The Solution: Statistical Amplification You must flood the reaction with the dihalide (1,3-dibromobenzene) to ensure the catalyst always encounters the starting material first.
| Component | Role | Recommended Equivalents | Reasoning |
| 1,3-Dibromobenzene | Electrophile | 3.0 - 5.0 eq | Acts as a "solvent" for the catalyst, statistically preventing the product from re-entering the cycle. |
| 1-Naphthaleneboronic acid | Nucleophile | 1.0 eq | The limiting reagent. Once consumed, the reaction stops, preventing over-arylation. |
| Base (Na₂CO₃ or K₂CO₃) | Activator | 2.0 eq | Standard activation. Stronger bases (e.g., KOtBu) may promote side reactions. |
Protocol 1: The "High-Dilution" Dropwise Addition
If statistical amplification alone fails, combine it with kinetic throttling.
-
Dissolve 1,3-dibromobenzene (4.0 eq) and catalyst in the solvent system.
-
Heat to reaction temperature.
-
Dissolve 1-naphthaleneboronic acid (1.0 eq) in a separate syringe.
-
Slowly add the boronic acid solution over 1–2 hours using a syringe pump.
Module 2: Catalyst & Ligand Engineering
Q: Which catalyst system maximizes selectivity?
A: You need a catalyst that is active enough to couple, but bulky enough to be sensitive to the steric hindrance of the product.
Recommendation: Pd(PPh3)4 (Tetrakis)
-
Why: It is a "standard" catalyst with moderate activity. More active catalysts like Pd(dppf)Cl₂ or Pd-SPhos (Buchwald precatalysts) are excellent for difficult couplings but are often too active here, aggressively attacking the product's C-Br bond.
-
The Steric Guard: The target molecule, 1-(3-Bromophenyl)naphthalene, has significant steric bulk around the biaryl bond (peri-hydrogens of naphthalene). Pd(PPh3)4 is sensitive to this bulk and will prefer the unhindered 1,3-dibromobenzene.
DOT Diagram 1: The Selectivity Landscape Visualizing the kinetic competition between the desired mono-coupling and the unwanted bis-coupling.
Caption: Kinetic pathway showing how excess starting material and steric hindrance shield the target product from secondary reactions.
Module 3: Troubleshooting Guide (FAQ)
Q: My yield is low (<40%), but I see no bis-product. Where is my mass going?
Diagnosis: Protodeboronation . The boronic acid is losing its boron group and becoming naphthalene (volatile) before it can couple. This happens in aqueous bases at high temperatures.
Corrective Actions:
-
Switch Solvent: Move from DME/Water to Toluene/Ethanol/Water (4:1:1) or THF/Water . Toluene is less polar and can stabilize the boronic acid.
-
Reduce Water: Use the minimum amount of water necessary to dissolve the base.
-
Increase Boronic Acid: Use 1.2 – 1.3 eq of boronic acid (while maintaining 4.0 eq of dibromide) to account for decomposition.
Q: The reaction turns black and stalls immediately.
Diagnosis: Pd Black Precipitation . The catalytic cycle is collapsing, likely due to lack of phosphine stabilization or oxygen poisoning.
Corrective Actions:
-
Degas Thoroughly: Oxygen promotes homocoupling of the boronic acid (producing 1,1'-binaphthalene) and oxidizes the phosphine ligands. Sparge with Argon for 20 mins before adding catalyst.
-
Add Excess Ligand: Add 10 mol% extra PPh₃ to stabilize the Pd(0) species in solution.
Module 4: Purification Strategy
Q: How do I separate the product from the 3 equivalents of unreacted 1,3-dibromobenzene?
A: This is the trade-off of the "Statistical Shield" method. You have a large amount of starting material left over.
Method A: Vacuum Distillation (Preferred for Scale)
-
1,3-Dibromobenzene BP: ~225°C (at atm), significantly lower under vacuum.
-
Product BP: Much higher (>350°C).
-
Action: Kugelrohr distillation or high-vacuum rotary evaporation will remove the dibromide, leaving the product and palladium residues.
Method B: Selective Crystallization
-
1,3-Dibromobenzene is a liquid at room temperature (MP -7°C).
-
1-(3-Bromophenyl)naphthalene is a solid.
-
Action: Triturate the crude oil with cold Hexane or Methanol . The dibromide should dissolve, while the product precipitates.
Summary of Optimized Protocol
| Parameter | Specification |
| Reactant A | 1,3-Dibromobenzene (4.0 equivalents ) |
| Reactant B | 1-Naphthaleneboronic acid (1.0 equivalents) |
| Catalyst | Pd(PPh₃)₄ (3–5 mol%) |
| Solvent | Toluene : Ethanol : 2M Na₂CO₃ (4 : 1 : 1 ratio) |
| Temperature | 80°C – 90°C (Do not reflux aggressively) |
| Atmosphere | Argon/Nitrogen (Strictly degassed) |
| Workup | Wash w/ water, extract w/ EtOAc. Distill off excess dibromide. |
Decision Tree: Optimization Logic
Caption: Troubleshooting logic based on crude NMR analysis of the reaction mixture.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
Organic Chemistry Portal. Suzuki Coupling. (Detailed mechanism and side-reaction analysis). Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for ligand effects on selectivity). Link
Sources
- 1. Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112194562A - Preparation method of bromobenzene - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(3-Bromophenyl)naphthalene by Column Chromatography
Welcome to the dedicated technical support resource for the purification of 1-(3-Bromophenyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for achieving high purity of this compound using column chromatography.
Introduction
1-(3-Bromophenyl)naphthalene is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its purification via column chromatography can be challenging due to the potential for closely eluting impurities. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.
PART 1: Troubleshooting Guide
Common Problems & Solutions
Problem 1: Poor Separation (Co-elution of Impurities)
If you are observing overlapping peaks or bands on your TLC plate or chromatogram, it indicates poor separation between 1-(3-Bromophenyl)naphthalene and impurities.
-
Initial Assessment:
-
Check TLC Results: Is the Rf value of your target compound between 0.2 and 0.4? If not, the mobile phase is not optimized.
-
Analyze Impurities: Are the impurities more polar or less polar than your product? This will dictate the necessary adjustments to the mobile phase.
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization: The polarity of the eluent is the most critical factor in achieving good separation on silica gel. 1-(3-Bromophenyl)naphthalene is a relatively non-polar compound.
-
If impurities are less polar (higher Rf): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If impurities are more polar (lower Rf): A slight increase in the polarity of the mobile phase might be necessary, but be cautious not to elute the product too quickly. Consider using a less polar solvent system overall, such as hexane/dichloromethane.
-
-
Stationary Phase Considerations:
-
Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the surface area and improve separation efficiency.
-
Deactivation of Silica: If your compound is sensitive to the acidic nature of silica, you can deactivate it by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.
-
-
Column Parameters:
-
Column Dimensions: A longer, narrower column will provide better separation than a short, wide one.
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, leading to better resolution.
-
-
Troubleshooting Workflow
Technical Support Center: 1-(3-Bromophenyl)naphthalene Synthesis
Topic: Troubleshooting Common Side Products & Impurities
Audience: Organic Chemists, Process Chemists, and OLED Materials Researchers.[1]
Introduction
Welcome to the technical support hub for 1-(3-Bromophenyl)naphthalene . This intermediate is a critical scaffold in the synthesis of phosphorescent host materials and hole-transport layers for OLED applications.[1]
The synthesis typically involves a Suzuki-Miyaura cross-coupling between 1-naphthaleneboronic acid and a 1,3-dihaloarene (usually 1,3-dibromobenzene or 1-bromo-3-iodobenzene).[1]
Because the target molecule retains a reactive bromine handle, the reaction is chemically precarious. Users frequently encounter a "Goldilocks" problem: the reaction must be active enough to couple once, but dormant enough to prevent a second coupling or the loss of the halogen handle.
Part 1: The Side Product Landscape (Diagnostic Table)
Before troubleshooting, identify your impurity.[1] Use this table to correlate retention times (relative to product) and mass spectral data with the likely side product.[1]
| Side Product | Structure Description | Relative Polarity (TLC/HPLC) | Mass Shift (vs Target) | Root Cause |
| Target Molecule | 1-(3-Bromophenyl)naphthalene | Baseline | M | N/A |
| Impurity A: The "Twin" | 1,3-Di(naphthalen-1-yl)benzene | Non-polar (High Rf) | M + 126 Da (approx) | Over-coupling: Reaction of target with excess boronic acid.[1] |
| Impurity B: The "Ghost" | Naphthalene | Non-polar (High Rf) | M - 155 Da | Protodeboronation: Hydrolytic cleavage of the boronic acid.[1] |
| Impurity C: The "Reduced" | 1-Phenylnaphthalene | Similar to Target | M - 79 Da (Loss of Br) | Hydrodebromination: Pd-catalyzed reduction of the C-Br bond.[1] |
| Impurity D: The "Mirror" | 1,1'-Binaphthalene | Non-polar | Variable | Homocoupling: Oxidative coupling of two boronic acid molecules. |
Part 2: Troubleshooting Guides & FAQs
Module 1: The "Over-Coupling" Problem (Impurity A)
User Question: "I am seeing a large spot less polar than my product. MS indicates a double addition of the naphthalene ring.[1] How do I stop at the mono-coupling?"
Technical Insight: This is the most common failure mode when using 1,3-dibromobenzene . Since the starting material has two identical reactive sites, statistical coupling suggests a significant yield of the bis-product (Impurity A) unless symmetry is broken or stoichiometry is manipulated.[1]
Corrective Protocol:
-
Switch Electrophiles (High Cost/High Purity): Replace 1,3-dibromobenzene with 1-bromo-3-iodobenzene .
-
Why: The C-I bond undergoes oxidative addition ~1000x faster than the C-Br bond. The catalyst will selectively insert into the C-I bond, leaving the C-Br bond intact for your next step.
-
-
Stoichiometric Force (Low Cost/High Waste): If you must use 1,3-dibromobenzene, use it in 3-5 equivalents excess relative to the boronic acid.[1]
-
Why: This ensures that the active Pd-Ar-Boronate species is statistically more likely to encounter a fresh dibromide molecule than a product molecule.[1]
-
-
Reverse Addition: Add the boronic acid dropwise to the solution of dibromide and catalyst. Keeping the boronic acid concentration low suppresses the second coupling.
Module 2: The "Missing Boron" Problem (Impurity B)
User Question: "My conversion is stalled, and I see a lot of naphthalene in the crude mixture. Adding more catalyst doesn't help."
Technical Insight: You are experiencing Protodeboronation . 1-Naphthaleneboronic acid is sterically crowded (peri-hydrogens) and electronically rich, making it susceptible to base-catalyzed hydrolysis.[1] Once the boron group is replaced by a proton, the molecule becomes inert naphthalene.
Corrective Protocol:
-
Lower the Base Strength: Switch from strong bases like
or to milder bases like or .[1] -
Reduce Water Content: While water is required for the transmetallation step, too much accelerates deboronation. Use a Toluene/Ethanol/Water (4:1:1) system rather than high-water systems like DMF/Water.[1]
-
MIDA Boronates: If the problem persists, switch to the N-methyliminodiacetic acid (MIDA) ester of the naphthalene. It releases the active boronic acid slowly, mitigating decomposition.
Module 3: The "Lost Halogen" Problem (Impurity C)
User Question: "I isolated the product, but the NMR shows the bromine is gone (replaced by H). It's just 1-phenylnaphthalene."[1]
Technical Insight:
This is Hydrodebromination .[1] The palladium catalyst, after forming the product, can re-insert into the remaining C-Br bond. If a hydrogen source is present (usually the solvent), the Pd-Br species undergoes
Corrective Protocol:
-
Solvent Selection: Avoid secondary alcohols (like Isopropanol or 2-Butanol).[1] They are excellent hydride donors for Pd.[1] Use Toluene, DME, or THF.[1][2]
-
Catalyst Load: High catalyst loading increases the risk of "eating" the product after the starting material is consumed. Keep Pd loading below 2 mol% .
-
Reaction Time: Quench the reaction immediately upon consumption of the boronic acid. Do not let it "cook" overnight.
Part 3: Visualizing the Pathway
The following diagram illustrates the competitive pathways leading to the desired product versus the three main impurities.
Figure 1: Competitive reaction pathways in the synthesis of 1-(3-Bromophenyl)naphthalene. Green indicates the desired path; Red indicates failure modes.
Part 4: Optimized Experimental Protocol
Objective: Selective mono-arylation of a dihaloarene.
Reagents:
-
Electrophile: 1-Bromo-3-iodobenzene (1.0 equiv) [Preferred] OR 1,3-Dibromobenzene (4.0 equiv).[1]
-
Nucleophile: 1-Naphthaleneboronic acid (1.05 equiv).[1]
-
Catalyst:
(1.5 mol%) OR (for sterically difficult cases). -
Base:
(2.0 M aqueous solution, 2.0 equiv). -
Solvent: Toluene / Ethanol (4:1 ratio).[1]
Step-by-Step:
-
Degassing (Critical): Charge the reaction vessel with the Electrophile, Boronic Acid, and Solvent. Sparge with Argon/Nitrogen for 20 minutes. Oxygen promotes homocoupling.[1]
-
Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.[1]
-
Base Addition: Add the degassed aqueous base solution.
-
Temperature Ramp: Heat to 80°C .
-
Note: Do not reflux aggressively (100°C+) unless necessary; lower temps favor selectivity.[1]
-
-
Monitoring: Check HPLC/TLC at 2 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1][3] Wash with water x2.[1] Dry over
.[1] -
Purification: Column chromatography (Silica Gel).
-
Eluent: Hexanes (Target elutes after excess dibromobenzene but before bis-coupled impurities).[1]
-
References
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Amatore, C., & Jutand, A. (2000).[1] Role of Negative Ions in the Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
Sources
troubleshooting low yield in Suzuki reactions of aryl bromides
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, achieving high yields with aryl bromides can present challenges. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments.
Part 1: First-Pass Diagnosis - The Fundamentals
Before delving into complex optimizations, it's crucial to ensure the foundational aspects of your reaction setup are sound. Low yields often stem from easily overlooked experimental variables.
Q1: My reaction shows little to no conversion of the starting materials. What are the first things I should check?
A1: When a reaction fails completely, the issue is often related to the fundamental integrity of the reagents or the reaction environment. The Palladium(0) catalyst, which is the active species in the catalytic cycle, is highly sensitive to oxygen and certain impurities.[1]
Core Checklist:
-
Inert Atmosphere Integrity: The most common culprit is oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, stalling the catalytic cycle before it even begins.[1][2]
-
Causality: Oxidative addition of the aryl bromide to Pd(0) is the first committed step of the cycle. If oxygen deactivates the catalyst, this step cannot occur.
-
Solution: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[3] The reaction flask containing all solid reagents should be evacuated and backfilled with inert gas multiple times before adding the degassed solvents.[1]
-
-
Reagent Quality & Purity:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition over time, particularly through protodeborylation, where the C-B bond is cleaved by moisture or protic sources, rendering the nucleophile inert.[1][4] Visually inspect your boronic acid; if it appears clumpy or wet, its quality may be compromised. Consider using more stable boronic esters, such as pinacol esters, which are less prone to this side reaction.[1][5]
-
Base Quality: Bases like K₂CO₃ or K₃PO₄ can be hygroscopic. Clumped or old base will have poor solubility and inconsistent activity. Use a freshly opened bottle or dry the base in an oven before use. Ensure it is finely powdered to maximize surface area.[1]
-
Solvent Purity: Ethereal solvents like THF and dioxane can form peroxides upon storage, which can interfere with the catalyst. Always use anhydrous, peroxide-free solvents.[1]
-
-
Reaction Stirring: For heterogeneous mixtures (e.g., with an inorganic base), vigorous stirring is essential for ensuring effective mixing and mass transport between the phases.[1] If the stir bar is not agitating the mixture sufficiently, the reaction may appear to have stalled.
Initial Troubleshooting Workflow
Here is a logical workflow to diagnose initial reaction failures.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.[1]
Part 2: Common Side Reactions & Their Mitigation
If the fundamentals are sound but the yield is still low, the next step is to identify undesirable side reactions. Your analytical data (TLC, GC-MS, LC-MS) on the crude reaction mixture is your most valuable diagnostic tool.
Q2: My aryl bromide is consumed, but my main byproduct is the dehalogenated arene. What causes this and how can I prevent it?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen, consuming your starting material without forming the desired product.[6] This occurs after the initial oxidative addition step when the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation.[4]
Primary Causes & Solutions:
-
Hydride Donors: Certain reagents can act as hydride sources.
-
Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) are known to promote dehalogenation.[6] The mechanism can involve β-hydride elimination from the alkoxide itself.
-
Solvents: Alcoholic solvents (e.g., EtOH, MeOH) can also serve as hydride sources.
-
-
Reaction Conditions:
-
High Temperature: Elevated temperatures can favor the dehalogenation pathway.
-
Solution: Run the reaction at the lowest effective temperature. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged heating.[6]
-
-
-
Ligand Choice: The electronic and steric properties of the phosphine ligand influence the relative rates of the desired coupling versus dehalogenation.
Q3: I'm observing significant homocoupling of my boronic acid (B-B) or my aryl bromide (Ar-Ar). How do I minimize these byproducts?
A3: Homocoupling reactions are a clear indicator of suboptimal reaction conditions, often related to the presence of oxygen or issues with the catalyst state.
-
Boronic Acid Homocoupling (Biaryl from Boronic Acid): This side reaction is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote the homocoupling of two boronic acid molecules.[2][4]
-
Solution: The most effective solution is rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction.[2] Using a Pd(0) precatalyst (like Pd₂(dba)₃) instead of a Pd(II) salt (like Pd(OAc)₂) can also help, as it reduces the amount of Pd(II) present at the start of the reaction.[2][9]
-
-
Aryl Bromide Homocoupling (Biaryl from Aryl Bromide): This is less common than boronic acid homocoupling but can occur, particularly if the transmetalation step is slow, allowing for alternative pathways to consume the Ar-Pd(II)-Br intermediate.
-
Solution: Optimizing the base and solvent to accelerate the transmetalation step is key. Ensure the base is sufficiently strong and soluble to activate the boronic acid. The "caesium effect," where Cs₂CO₃ or CsF provides superior results, is often attributed to the high solubility and oxophilicity of the caesium cation, which facilitates the formation of the reactive boronate species.[7]
-
Part 3: Advanced Optimization Strategies
When side reactions are minimized but the reaction is simply sluggish or incomplete, a systematic optimization of the core reaction parameters is required.
Q4: My reaction stalls at ~50% conversion. Which parameters should I screen to improve the yield?
A4: A stalled reaction indicates that a component of the catalytic cycle is slow or that the catalyst is deactivating over time. The key is to identify the rate-limiting step and adjust conditions to accelerate it. For aryl bromides, the oxidative addition step is generally facile, so the focus often shifts to transmetalation and reductive elimination.
Troubleshooting Decision Tree
This decision tree provides a logical path for advanced troubleshooting.
Caption: A decision tree for troubleshooting and optimizing Suzuki reactions.
Parameter Optimization Deep Dive
-
The Ligand: The ligand is arguably the most critical variable. It stabilizes the palladium center and its steric and electronic properties directly control the rates of oxidative addition and reductive elimination.[10][11]
-
Why it Matters: For aryl bromides, especially those that are electron-rich or sterically hindered, simple ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[4][10] They promote the crucial reductive elimination step to release the product and turn over the catalyst efficiently.[10]
-
Actionable Advice: If using PPh₃, switch to a more advanced ligand system. XPhos and SPhos are excellent, general-purpose starting points for challenging couplings.[9]
-
-
The Base: The base has multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, facilitates the ligand exchange on palladium, and accelerates the overall catalytic cycle.[10][12]
-
Why it Matters: The choice of base is critical and its effectiveness is often linked to the solvent. A base that is too weak will result in a slow transmetalation step. A base that is too strong can promote side reactions.[6] Solubility is also key; an insoluble base is ineffective.
-
Actionable Advice: K₃PO₄ is an excellent and broadly applicable base, particularly for nitrogen-containing heterocycles.[7] Cs₂CO₃ is often superior for difficult couplings but is more expensive.[7] Screening a panel of bases is a highly effective optimization strategy.
-
| Base | Common Substrates | Typical Yield (%) | Key Considerations |
| Na₂CO₃ / K₂CO₃ | Aryl bromides, aryl chlorides | 80-98% | Cost-effective, widely used. Often requires an aqueous co-solvent for solubility.[7] |
| Cs₂CO₃ | Sterically hindered substrates | 90-99% | Highly effective due to the "caesium effect," enhancing boronate reactivity. More soluble in organic solvents.[7] |
| K₃PO₄ | Aryl bromides, N-heterocycles | 90-99% | A strong, non-nucleophilic base. Excellent for sensitive substrates and preventing side reactions.[7] |
| KOtBu | Aryl chlorides | Variable | A very strong base. Can be effective for unreactive substrates but has a higher risk of promoting dehalogenation.[7] |
-
The Solvent: The solvent system must solubilize the reagents and catalyst while influencing the rates of the catalytic steps.
-
Why it Matters: Solvent polarity can affect catalyst stability and the rate of transmetalation.[8] Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are common and effective, as the base resides in the aqueous phase while the coupling occurs in the organic phase.[2]
-
Actionable Advice: Toluene, dioxane, and THF (often with water as a co-solvent) are excellent starting points.[9][10] For substrates with poor solubility, DMF can be used, but be aware it can be a source of hydride in some cases, leading to dehalogenation.[13][14]
-
Q5: I suspect my catalyst is being poisoned. How can I identify and resolve this?
A5: Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the palladium center, rendering it inactive. This often manifests as a reaction that starts but then abruptly stops.
-
Common Poisons: Sulfur-containing functional groups or impurities are notorious palladium poisons.[15] If your aryl bromide was synthesized using sulfur-based reagents, trace impurities could be the culprit. Other potential poisons include unremoved protecting groups or coordinating functional groups on the substrate itself.
-
Diagnosis & Solution:
-
Purify Starting Materials: Re-purify your aryl bromide via column chromatography, recrystallization, or an activated carbon treatment to remove non-polar, sulfur-containing impurities.[15][16]
-
Increase Catalyst Loading: As a temporary fix, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes provide enough active catalyst to push the reaction to completion.[16]
-
Use a More Robust Catalyst: Modern palladacycle precatalysts are often more resistant to certain poisons than catalysts generated in situ.[16]
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Standard Suzuki Coupling
This protocol provides a reliable starting point for the coupling of a generic aryl bromide with phenylboronic acid.
-
Setup: To a flame-dried round-bottom flask or Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.[17]
Protocol 2: Parallel Screening of Bases for Optimization
-
Setup: Arrange four small reaction vials. To each vial, add the aryl bromide (0.1 mmol) and the boronic acid (0.12 mmol).
-
Base Addition: Add a different base to each vial:
-
Vial 1: K₂CO₃ (0.2 mmol)
-
Vial 2: K₃PO₄ (0.2 mmol)
-
Vial 3: Cs₂CO₃ (0.2 mmol)
-
Vial 4: KOtBu (0.2 mmol)
-
-
Inerting & Catalyst: Place all vials in a larger vessel that can be sealed and purged with inert gas. Add the chosen catalyst/ligand system (e.g., Pd(OAc)₂ + SPhos) to each vial.
-
Solvent & Reaction: Add the chosen degassed solvent system (e.g., Dioxane/Water 10:1, 1 mL) to each vial. Seal the vials and place the setup on a heating block at the desired temperature.
-
Analysis: After a set time (e.g., 4 hours), cool the reactions, quench a small aliquot from each, and analyze by LC-MS or GC-MS to compare the conversion to the desired product. This allows for a rapid determination of the optimal base.
References
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014). ResearchGate. Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2010). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Retrieved from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). ACS Publications. Retrieved from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ACS Publications. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
-
Suzuki help. (2024). Reddit. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Process Development for 1-(3-Bromophenyl)naphthalene
Ticket ID: #SC-OLED-3BPN-001 Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Process Chemist, Application Support
Executive Summary
You are scaling up the synthesis of 1-(3-Bromophenyl)naphthalene , a critical intermediate often used in OLED materials and late-stage pharmaceutical functionalization.
The primary challenge in this synthesis is chemoselectivity . You must couple two aromatic rings while preserving the bromine atom for downstream chemistry. If you use non-selective conditions, you will experience oligomerization or loss of the bromine handle.
This guide replaces standard "recipes" with a Process Control Strategy designed for reproducibility at scale (100g to 1kg+).
Module 1: The Reaction System (Chemoselectivity)
The "Golden Route"
For high-purity applications, we strictly recommend the Suzuki-Miyaura Coupling utilizing 1-Bromo-3-iodobenzene and 1-Naphthaleneboronic acid .
-
Why this route? The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol). Palladium undergoes oxidative addition to the C-I bond orders of magnitude faster than the C-Br bond. This kinetic difference ensures the bromine remains intact on the final molecule.
Reaction Protocol (Scale-Up Ready)
| Parameter | Specification | Technical Rationale |
| Electrophile | 1-Bromo-3-iodobenzene (1.0 equiv) | The iodine acts as the "leaving group" for the coupling. |
| Nucleophile | 1-Naphthaleneboronic acid (1.05 equiv) | Slight excess compensates for protodeboronation (hydrolysis). |
| Catalyst | Pd(PPh₃)₄ (1.0 - 3.0 mol%) | Robust, standard catalyst. For >1kg scale, consider Pd(OAc)₂ + PPh₃ (in situ) for cost. |
| Base | Na₂CO₃ (2.0 equiv) | Mild enough to prevent rapid hydrolysis of the boronic acid. |
| Solvent System | Toluene / Ethanol / Water (4:1:1 v/v) | Critical: The biphasic system dissolves inorganic salts (water) and organics (toluene), while ethanol acts as a phase transfer co-solvent. |
| Temperature | Reflux (~85-90°C) | Required to drive the catalytic cycle. |
Visualizing the Selectivity Logic
Figure 1: Kinetic selectivity pathway. Palladium preferentially activates the C-I bond (Yellow), leading to the desired product. Excessive heat or non-selective ligands can activate the C-Br bond (Red), causing impurities.
Module 2: Troubleshooting & Optimization (FAQ)
Q1: My conversion is stalled at 80%. Should I add more catalyst?
Diagnosis: This is rarely a catalyst quantity issue; it is usually a Catalyst Death issue caused by oxygen. Solution:
-
Do not just dump in more solid catalyst (it introduces more O₂).
-
The "Sparge" Test: Did you sparge the solvent mixture with Nitrogen/Argon for at least 30 minutes before adding the catalyst? Pd(0) is rapidly oxidized to inactive Pd(II) species in the presence of air.
-
Remedy: Degas a small amount of fresh solvent/catalyst slurry in a separate vial and cannula-transfer it into the main reactor.
Q2: I see a "homocoupling" impurity (Binaphthalene). Why?
Diagnosis: This comes from the boronic acid reacting with itself (oxidative homocoupling), usually promoted by excess oxygen or copper contamination . Solution:
-
Strictly exclude air (see Q1).
-
Ensure your base (Na₂CO₃) is high quality and free of transition metals.
-
Stoichiometry Check: If homocoupling is unavoidable, increase the boronic acid loading to 1.15 equiv to ensure enough remains to react with the aryl halide.
Q3: The reaction mixture turned black immediately. Is this bad?
Diagnosis: Not necessarily. "Palladium Black" precipitates when the catalytic cycle collapses and Pd(0) aggregates. Implication: If this happens before conversion is complete, your reaction has stalled. Fix: Add a stabilizing ligand (e.g., extra PPh₃, 2-3 equivalents relative to Pd) to the initial mixture to keep the Pd in solution longer.
Module 3: Work-up & Purification (Pd Removal)
For pharmaceutical or electronic applications, Palladium residuals must be <10 ppm. Standard crystallization often traps Pd inside the crystal lattice.
The Scavenger Protocol (Post-Reaction)
-
Phase Separation: Cool reaction to room temperature. Separate the organic layer (Toluene). Wash with water (2x) to remove inorganic salts.
-
Scavenging: While the organic layer is still in the reactor:
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco KB-B).
-
Ratio: 10-20% w/w relative to the theoretical yield.
-
Conditions: Stir at 50°C for 2-4 hours.
-
-
Filtration: Filter hot through a Celite pad to remove the scavenger.
Crystallization Guide
1-(3-Bromophenyl)naphthalene is highly crystalline. Avoid column chromatography on scales >50g.
-
Solvent A (Good Solvent): Toluene or Ethyl Acetate.
-
Solvent B (Anti-Solvent): Ethanol or Heptane.
-
Procedure: Dissolve crude in minimum hot Toluene. Slowly add Ethanol while stirring until persistent cloudiness appears. Cool slowly to 0°C.
Work-up Decision Tree
Figure 2: Purification workflow emphasizing metal scavenging prior to crystallization.
References
-
Selectivity in Suzuki Coupling (I vs Br)
- Mechanistic insight into the oxidative addition r
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.
-
General Synthesis of 1-Arylnaphthalenes
- Protocols for coupling 1-naphthaleneboronic acid with aryl halides.
-
Cakmak, O. et al. "Synthesis of 1-bromonaphthalene and catalytic coupling." Collect. Czech. Chem. Commun.2000 , 65, 1791.[2]
-
Palladium Removal Strategies (Scale-Up)
- Industrial comparison of activated carbon vs. functionalized silica for Pd removal.
-
Welch, C. J. et al. "Adsorbent Removal of Metal Impurities from Active Pharmaceutical Ingredients." Organic Process Research & Development, 2005 , 9(2), 198–205.
-
Process Safety in Biaryl Synthesis
- Thermal hazards of Suzuki couplings on scale.
-
Organic Process Research & Development (ACS Publications). "Scale-up of Suzuki-Miyaura Coupling Reactions."
Sources
Technical Support Center: Monitoring the Synthesis of 1-(3-Bromophenyl)naphthalene
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)naphthalene via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to effectively monitor your reaction's progress, identify potential issues early, and ensure the successful synthesis of your target biaryl compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for monitoring the progress of my 1-(3-Bromophenyl)naphthalene synthesis?
For routine, real-time tracking, Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method.[1] It provides a rapid qualitative assessment of the consumption of starting materials and the formation of the product. For more precise, quantitative analysis to determine conversion rates and identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.
Q2: How should I interpret the TLC plate for this specific reaction?
The product, 1-(3-Bromophenyl)naphthalene, is significantly less polar than the 3-bromophenylboronic acid starting material. The other starting material, 1-bromonaphthalene, is also relatively non-polar. Therefore, on a normal-phase silica TLC plate developed with a non-polar solvent system (e.g., Hexanes:Ethyl Acetate), you should expect the following:
-
3-Bromophenylboronic Acid: Will have a very low Retention Factor (Rf), staying close to the baseline.
-
1-Bromonaphthalene: Will have a high Rf.
-
1-(3-Bromophenyl)naphthalene (Product): Will have a high Rf, but it should be distinctly different from the 1-bromonaphthalene spot.
By co-spotting the reaction mixture alongside pure samples of your starting materials, you can definitively track the disappearance of the reactant spots and the appearance of the new product spot.[2]
Q3: How do I know when the reaction is complete?
The reaction is generally considered complete when TLC analysis shows the complete consumption of the limiting reagent (typically the 1-bromonaphthalene). A single spot corresponding to the product should be prominent, with the starting material spot having completely disappeared. For confirmation, a GC-MS or HPLC analysis should be performed to confirm the absence of starting materials and quantify the product yield.
Q4: My reaction has stalled and is not proceeding to completion. What are the common causes?
An incomplete or stalled Suzuki-Miyaura coupling reaction is a frequent issue.[3] The primary culprits are often related to the catalyst, base, or reaction environment. Specific causes include:
-
Catalyst Deactivation: The Palladium catalyst may have been deactivated by oxygen or impurities.
-
Insufficient Base: The base is crucial for the transmetalation step of the catalytic cycle.[4] Inadequate amounts or a weak base can halt the reaction.
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation (hydrolysis), especially under prolonged heating or if the reaction medium is too aqueous.[5]
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
In-Depth Troubleshooting Guides
This section addresses specific problems you may encounter, providing the underlying cause and a clear, actionable solution.
Issue 1: Low or No Product Formation Observed by TLC/GC-MS
Symptoms:
-
TLC shows only starting material spots after several hours.
-
GC-MS analysis of a crude sample shows predominantly unreacted 1-bromonaphthalene and no peak corresponding to the product's molecular weight.
Causality and Troubleshooting Workflow:
Issue 2: Appearance of Significant Byproducts
Symptoms:
-
TLC shows multiple new spots in addition to the desired product.
-
GC-MS reveals peaks corresponding to masses other than the starting materials or product.
Common Byproducts and Their Causes:
-
Homocoupling of Boronic Acid (Product: 3,3'-Dibromobiphenyl):
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, leading to the coupling of two boronic acid molecules.[5][6] It can also occur if a Pd(II) precatalyst is not properly reduced to the active Pd(0) state.[5]
-
Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere (Nitrogen or Argon) throughout the reaction are critical.
-
-
Protodeboronation (Byproduct: Bromobenzene):
-
Cause: The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.[5] This consumes the boronic acid, reducing the yield of the desired cross-coupling product.
-
Solution: Use anhydrous solvents and ensure the base is dry. If the problem persists, switching to a more stable boronate ester derivative can mitigate this issue.[3]
-
-
Dehalogenation (Byproduct: Naphthalene):
-
Cause: The aryl halide (1-bromonaphthalene) is reduced, replacing the bromine atom with a hydrogen. This can occur via side reactions involving the palladium hydride species, which can be formed from solvents (like alcohols) or amine bases.[5]
-
Solution: Choose a non-protic solvent and a non-amine base if dehalogenation is a significant issue.
-
| Byproduct Name | Typical Cause | Preventative Measure |
| 3,3'-Dibromobiphenyl | Oxygen in reaction mixture | Thoroughly degas solvents and maintain inert atmosphere |
| Bromobenzene | Hydrolysis of boronic acid | Use anhydrous solvents and reagents |
| Naphthalene | Reduction of aryl halide | Avoid protic solvents or amine bases if problematic |
Experimental Protocols for Reaction Monitoring
Protocol 1: Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative check of the reaction progress.
Step-by-Step Methodology:
-
Preparation: Prepare a developing chamber with a filter paper wick and a solvent system of 9:1 Hexanes:Ethyl Acetate . Cover and let it saturate for 10-15 minutes.
-
Sampling: Using a glass capillary, carefully withdraw a small aliquot from the reaction mixture. Dilute this aliquot in a small vial with a few drops of ethyl acetate.
-
Spotting: On a silica gel TLC plate (e.g., Merck Silica Gel 60 F254), draw a light pencil line about 1 cm from the bottom.[1] Spot the diluted reaction mixture on this line. It is highly recommended to also spot the pure starting materials (1-bromonaphthalene and 3-bromophenylboronic acid) on the same plate for comparison.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of starting materials and the appearance of a new spot indicate product formation. Calculate the Rf values for all spots.
| Compound | Expected Rf (9:1 Hex:EtOAc) | Appearance under UV (254 nm) |
| 3-Bromophenylboronic Acid | ~0.1 | Dark spot |
| 1-Bromonaphthalene | ~0.7 | Dark spot |
| 1-(3-Bromophenyl)naphthalene | ~0.6 | Dark spot |
| (Note: Rf values are approximate and can vary based on exact conditions) |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides quantitative data on reaction conversion and confirms the identity of products and byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly and allow the layers to separate. Inject 1 µL of the organic layer into the GC-MS.
-
GC Conditions (Example):
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peaks for starting materials and the product based on their retention times and mass spectra.
-
1-Bromonaphthalene: Look for molecular ion peaks at m/z 206 and 208 (characteristic isotopic pattern for bromine).
-
Naphthalene (byproduct): Base peak at m/z 128.[7]
-
1-(3-Bromophenyl)naphthalene (Product): Look for molecular ion peaks at m/z 308 and 310.
-
Calculate the percent conversion by comparing the peak area of the starting material to the sum of all relevant peak areas.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
This protocol is an excellent alternative to GC-MS, especially for less volatile compounds or for labs without GC-MS capabilities.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as described for GC-MS, but instead of ethyl acetate, use a solvent compatible with the mobile phase, such as acetonitrile. Dilute the sample appropriately (e.g., 100-fold) to avoid column overload.
-
HPLC Conditions (Example):
-
Column: A reverse-phase C18 or Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm). Biphenyl phases can offer enhanced selectivity for aromatic compounds.[8]
-
Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).
-
Gradient Program: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Identify peaks based on retention times established by running pure standards of the starting materials and, if available, the product.
-
The less polar product will have a longer retention time than the more polar boronic acid in a reverse-phase system.
-
Quantify the reaction progress by integrating the peak areas.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[9]
References
-
SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 30, 2026, from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 30, 2026, from [Link]
-
Deng, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. Retrieved January 30, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 30, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 30, 2026, from [Link]
-
GC-MS spectrum of control naphthalene sample. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. Retrieved January 30, 2026, from [Link]
-
How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling? (2015). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 1-(3-Bromophenyl)naphthalene
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-(3-Bromophenyl)naphthalene via recrystallization. This document is structured to anticipate and resolve common experimental challenges, ensuring a logical workflow from crude material to a highly purified product.
Experimental Workflow: The Recrystallization Cascade
The purification of 1-(3-Bromophenyl)naphthalene by recrystallization follows a systematic cascade of steps designed to isolate the target compound from soluble, insoluble, and colored impurities. Each stage is critical for achieving high purity and yield.
Caption: General workflow for the recrystallization of 1-(3-Bromophenyl)naphthalene.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 1-(3-Bromophenyl)naphthalene in a question-and-answer format.
Problem 1: "Oiling Out" - Formation of a Liquid Instead of Crystals
Q: Upon cooling my solution, an oil separated instead of solid crystals. What causes this and how can I resolve it?
A: "Oiling out" is a common issue in recrystallization, particularly with organic compounds. It occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This liquid is an impure, supercooled melt that will rarely crystallize effectively upon further cooling.
Causality & Resolution:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Inappropriate Solvent Choice: This is the most frequent cause. Oiling out often happens when the boiling point of the chosen solvent is higher than the melting point of the compound being purified.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into a homogeneous solution.
-
Add More Solvent: While the solution is hot, add a small amount of additional hot solvent (approximately 10-20% of the original volume). This lowers the saturation point of the solution, meaning crystallization will begin at a lower temperature, which may be below the compound's melting point.
-
Promote Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with a cork ring and glass wool can facilitate gradual temperature reduction, providing sufficient time for proper crystal nucleation.[1]
-
Vigorous Agitation: As the solution cools and the oil begins to reappear, agitate the mixture vigorously with a stirring rod. This can sometimes break up the oil and induce crystallization.[1]
-
Re-evaluate Your Solvent: If the problem persists, the solvent is likely unsuitable. A solvent with a lower boiling point should be selected.[2] Alternatively, employing a mixed solvent system can be an effective strategy.
Problem 2: Failure to Induce Crystallization
Q: My solution has cooled to room temperature and even been placed in an ice bath, but no crystals have formed. What should I do?
A: The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not sufficiently saturated, or it has become supersaturated.
Causality & Resolution:
-
Excess Solvent: Using too much solvent is a primary cause of poor or no crystal yield.[3][4] The concentration of the solute may be too low to reach its saturation point even at low temperatures.
-
Supersaturation: Sometimes, a solution can cool below its saturation point without precipitating the solute. This metastable state, known as supersaturation, requires a nucleation event to initiate crystal growth.
Step-by-Step Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the Erlenmeyer flask just below the surface of the solution.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small crystal of pure 1-(3-Bromophenyl)naphthalene from a previous batch, add it to the supersaturated solution.[5] The seed crystal acts as a template for other molecules to deposit upon, triggering crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (typically 20-30%). Allow the solution to cool again slowly. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.
-
Cool to Lower Temperatures: If crystals still do not form after cooling to room temperature and a subsequent ice bath, a dry ice/acetone bath can be used to achieve even lower temperatures, which may be necessary to induce crystallization.
Problem 3: Low Crystal Yield
Q: After filtration, I recovered a very small amount of my purified compound. How can I improve the percent recovery?
A: Low recovery is a frustrating issue that can often be traced back to procedural nuances. Maximizing yield requires careful attention to the principles of solubility.
Causality & Resolution:
-
Using Excessive Solvent: As mentioned previously, using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[3][4]
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step, the product can crystallize in the filter paper or funnel stem, leading to loss of material.
-
Inadequate Cooling: Not cooling the solution sufficiently will leave a larger amount of the product dissolved in the solvent.
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve some of the purified product.[4]
Step-by-Step Troubleshooting Protocol:
-
Use the Minimum Amount of Hot Solvent: Add the boiling solvent in small portions to the crude solid until it just dissolves.[6] This ensures the solution is saturated at high temperatures.
-
Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask by placing them on a steam bath or in a warm oven. This will prevent premature crystallization.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[7]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor without dissolving the product.
-
Recover from Mother Liquor: Before discarding the filtrate (mother liquor), cool it in an ice bath to see if a second crop of crystals can be obtained. While this second crop may be less pure, it can significantly improve the overall yield.
Problem 4: Product is Still Colored After Recrystallization
Q: My recrystallized 1-(3-Bromophenyl)naphthalene is still yellow/brown. How do I remove colored impurities?
A: The presence of color after recrystallization indicates that colored, soluble impurities are co-crystallizing with your product. These are often large, polar molecules that can be effectively removed using activated charcoal.
Causality & Resolution:
-
Highly Colored Impurities: Some reactions produce intensely colored byproducts that are soluble in the recrystallization solvent.
-
Adsorption by Activated Charcoal: Activated charcoal has a high surface area and can adsorb large, colored molecules from the solution, while leaving the smaller molecules of your desired compound dissolved.[8]
Step-by-Step Decolorization Protocol:
-
Dissolve the Crude Product: Dissolve the impure 1-(3-Bromophenyl)naphthalene in the appropriate amount of hot solvent.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool slightly below its boiling point. Crucially, never add activated charcoal to a boiling solution , as it can cause violent bumping and frothing.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (a "pea-sized" amount is often sufficient) to the warm solution.[9] Using too much charcoal can lead to the adsorption of your desired product, reducing the yield.[1]
-
Reheat and Mix: Gently reheat the solution to boiling for a few minutes while swirling to ensure the charcoal is well-dispersed and has time to adsorb the impurities.
-
Perform Hot Gravity Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities. The resulting filtrate should be colorless.
-
Proceed with Crystallization: Allow the hot, colorless filtrate to cool slowly as you would in a standard recrystallization procedure.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 1-(3-Bromophenyl)naphthalene?
A1: The ideal solvent should dissolve the compound when hot but not when cold.[7] Given that 1-(3-Bromophenyl)naphthalene is a relatively non-polar aromatic compound, you should start by testing solvents of moderate to low polarity.[10] Good single-solvent candidates include ethanol, methanol, or isopropanol. Non-polar solvents like hexane or toluene may also be effective.[11] If no single solvent is ideal, a mixed solvent pair, such as ethanol/water or hexane/ethyl acetate, can be used.[12]
| Solvent Candidate | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | Polar | Often a good choice for aromatic compounds like naphthalene.[9][10] |
| Ethanol | 78 | Polar | A very general and effective solvent for compounds with minor impurities.[12] |
| Isopropanol | 82 | Polar | Similar properties to ethanol. |
| Hexane | 69 | Non-polar | Good for non-polar compounds but can be prone to oiling out.[12] |
| Toluene | 111 | Non-polar | Can be effective but its high boiling point increases the risk of oiling out.[2] |
| Hexane/Ethyl Acetate | Variable | Mixed | A common and effective solvent pair.[12] |
To test a solvent, add a small amount of your crude product to a test tube, add a few drops of the solvent, and see if it dissolves at room temperature. If it does, the solvent is too good. If it doesn't, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a potentially suitable solvent.
Q2: What is the optimal cooling rate for achieving high-purity crystals?
A2: A slow cooling rate is crucial for the formation of large, well-defined, and pure crystals.[7] Rapid cooling traps impurities within the crystal lattice. The best practice is to allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop, insulated by a cork ring. Only after it has reached room temperature should it be placed in an ice bath to maximize recovery.[7]
Q3: How can I confirm the purity of my final product?
A3: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C), which corresponds closely to the literature value. Impurities will cause the melting point to be depressed and the range to be broadened. Thin-Layer Chromatography (TLC) can also be used to compare the recrystallized product against the crude material and a pure standard if available.[6]
References
- University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from
- Brainly. (2019, October 14). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were....
-
Bartleby. (n.d.). Recrystallization Of Naphthalene Lab Report. Retrieved from
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from
-
Al-Zaydi, K. M. (2025, August 6). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate. Retrieved from
- Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
-
UKEssays. (2019, September 23). Purifying Naphthalene Using Recrystallization. Retrieved from
-
VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
- Smith, K., & El-Hiti, G. A. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University.
- University of California, Irvine. (n.d.). Recrystallization.
- Gould, D. F. (1940). U.S. Patent No. 2,207,752. U.S. Patent and Trademark Office.
-
ResearchGate. (2017, June 22). How to grow crystals for a non polar organic compounds. Retrieved from
- LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. youtube.com [youtube.com]
- 8. Recrystallization Of Naphthalene Lab Report - 555 Words | Bartleby [bartleby.com]
- 9. ukessays.com [ukessays.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-(3-Bromophenyl)naphthalene: 1H NMR and Orthogonal Techniques
For Immediate Release
[CITY, STATE] – In the landscape of pharmaceutical research and materials science, the precise structural characterization of novel chemical entities is paramount. 1-(3-Bromophenyl)naphthalene, a biaryl compound, presents a unique analytical challenge due to the complex interplay of its aromatic systems. This guide provides a comprehensive comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative and complementary analytical techniques for the unambiguous structural elucidation of this molecule.
The Central Role of 1H NMR Spectroscopy
1H NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of hydrogen atoms. For 1-(3-Bromophenyl)naphthalene, 1H NMR provides critical insights into the substitution pattern and conformational preferences of the molecule.
Rationale for Experimental Choices:
The selection of a deuterated solvent is the first critical step in preparing a sample for 1H NMR analysis. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the presence of a single, easily identifiable residual solvent peak at approximately 7.26 ppm.[1] Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point at 0 ppm, allowing for the accurate determination of chemical shifts.[2] The concentration of the sample is optimized to achieve a good signal-to-noise ratio without causing significant line broadening due to aggregation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Bromophenyl)naphthalene in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is used to allow for full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
The 1H NMR spectrum of 1-(3-Bromophenyl)naphthalene is expected to exhibit a complex series of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the naphthalene and bromophenyl rings will display distinct chemical shifts and coupling patterns based on their electronic environment and proximity to neighboring protons.
-
Naphthalene Protons: The seven protons of the naphthalene ring system will give rise to a series of multiplets. The proton at the 8-position is expected to be the most downfield-shifted due to the anisotropic effect of the adjacent aromatic ring.
-
Bromophenyl Protons: The four protons on the 3-bromophenyl ring will also appear as a set of multiplets. The bromine atom influences the chemical shifts of the adjacent protons through its inductive and resonance effects.
Table 1: Predicted 1H NMR Chemical Shifts for 1-(3-Bromophenyl)naphthalene
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Naphthalene H-2', H-4' to H-8' | 7.4 - 8.2 | Multiplets |
| Naphthalene H-1' | Deshielded, part of multiplet | Multiplet |
| Bromophenyl H-2, H-4, H-5, H-6 | 7.2 - 7.8 | Multiplets |
Note: Precise chemical shifts can vary depending on the solvent and the specific conformation of the molecule.
Orthogonal and Complementary Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often necessitates the use of orthogonal techniques to resolve ambiguities and provide a more complete picture of the molecule.
13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(3-Bromophenyl)naphthalene will produce a distinct signal, allowing for the confirmation of the total number of carbons and providing insights into their chemical environment.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for 1H NMR can be used.
-
Instrumentation: A broadband probe is required.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.
-
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity within a molecule.[3][4]
-
COSY (H-H Correlation): A COSY spectrum reveals which protons are coupled to each other, typically through three bonds (H-C-C-H).[4] This is instrumental in piecing together the spin systems of the naphthalene and bromophenyl rings.
-
HMBC (H-C Long-Range Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.[3] This technique is crucial for connecting the naphthalene and bromophenyl fragments and for assigning the quaternary carbons.
Experimental Protocols:
Standard pulse programs for COSY and HMBC experiments are available on modern NMR spectrometers. The acquisition parameters are optimized to detect the desired correlations.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Bromophenyl)naphthalene, the presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio), will result in a pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.[5][6]
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Comparative Analysis of Techniques
Each analytical technique offers unique advantages and limitations in the context of characterizing 1-(3-Bromophenyl)naphthalene.
Table 2: Comparison of Analytical Techniques for the Characterization of 1-(3-Bromophenyl)naphthalene
| Technique | Strengths | Weaknesses | Information Provided |
| 1H NMR | High resolution, quantitative, provides detailed information on proton environments and connectivity. | Can have overlapping signals in complex aromatic regions. | Chemical shift, coupling constants, integration (proton ratios). |
| 13C NMR | Directly observes the carbon skeleton, confirms the number of unique carbons. | Low sensitivity, longer acquisition times. | Chemical shifts of carbon atoms. |
| COSY | Establishes proton-proton coupling networks.[4] | Does not provide information about quaternary carbons or long-range connectivity. | Through-bond H-H correlations. |
| HMBC | Reveals long-range proton-carbon correlations, crucial for connecting molecular fragments and assigning quaternary carbons.[3] | Can be more complex to interpret than 1D spectra. | Through-bond H-C correlations over 2-3 bonds. |
| Mass Spectrometry | Determines molecular weight and elemental composition (with high resolution MS), characteristic isotopic pattern for bromine confirms its presence.[5][6] | Provides limited information on isomerism and stereochemistry. | Molecular ion peak, fragmentation pattern, isotopic distribution. |
Conclusion
The structural elucidation of 1-(3-Bromophenyl)naphthalene is most effectively achieved through a multi-technique approach centered around 1H NMR spectroscopy. While 1H NMR provides the foundational information regarding the proton framework, its power is significantly enhanced when used in conjunction with 13C NMR, 2D NMR (COSY and HMBC), and mass spectrometry. This integrated analytical strategy ensures a self-validating system where the data from each technique corroborates and complements the others, leading to an unambiguous and confident structural assignment. This comprehensive approach is essential for researchers and scientists in drug development and materials science who rely on precise molecular characterization for their work.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]
-
ResearchGate. (2012). (E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Electrochemical Characterization of 1-(3-Bromophenyl)naphthalene: A Comparative Guide for OLED Intermediates
Topic: Electrochemical Characterization of 1-(3-Bromophenyl)naphthalene Content Type: Publish Comparison Guide
Executive Summary
1-(3-Bromophenyl)naphthalene (CAS: 204530-94-9) is a critical halogenated building block used in the synthesis of high-efficiency OLED host materials (e.g., via Suzuki-Miyaura coupling). Unlike final OLED emitters, this compound is primarily characterized to validate its purity , electronic stability , and reactivity prior to functionalization.
This guide provides a rigorous electrochemical profiling protocol. We compare the 3-bromo isomer against its structural analogs—1-(4-Bromophenyl)naphthalene (the para-isomer) and 1-Phenylnaphthalene (the non-halogenated parent)—to isolate the specific electronic effects of the meta-bromine substituent.
Part 1: Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, follow this standard three-electrode setup. This protocol is designed to detect both reversible (naphthalene-centered) and irreversible (C-Br cleavage) redox events.
1. Reagents & Setup
-
Solvent: Dichloromethane (DCM) for oxidation (anodic) scans; Tetrahydrofuran (THF) or Acetonitrile (MeCN) for reduction (cathodic) scans. Note: DCM stabilizes radical cations formed during oxidation.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[1] Recrystallized from ethanol and vacuum-dried.
-
Analyte Concentration: 1.0 mM (maintain strictly to avoid aggregation effects common in naphthalene derivatives).
-
Internal Standard: Ferrocene (Fc/Fc⁺), added at the end of the experiment.
2. Electrode Configuration
-
Working Electrode (WE): Glassy Carbon (3 mm diameter). Must be polished with 0.05 µm alumina slurry and sonicated in DI water/ethanol before every scan.
-
Counter Electrode (CE): Platinum wire (high surface area).
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN). Calibrate vs. Fc/Fc⁺.
3. Measurement Workflow
-
Blank Scan: Run CV on electrolyte solution only. Requirement: No peaks between -2.5 V and +1.5 V.
-
Analyte Scan: Scan rate 50, 100, 200 mV/s.
-
Reduction Window: 0 V to -2.8 V (Watch for C-Br cleavage).
-
Oxidation Window: 0 V to +1.8 V (Watch for Naphthalene radical cation).
-
-
Validation: Add Ferrocene. Adjust all potentials to
V.
Part 2: Comparative Performance Analysis
The following table contrasts the electrochemical signature of the 3-bromo isomer with its key alternatives.
Table 1: Electrochemical Parameters & Frontier Orbital Estimates
| Parameter | 1-(3-Bromophenyl)naphthalene (Target) | 1-(4-Bromophenyl)naphthalene (Alternative) | 1-Phenylnaphthalene (Parent) |
| Role | Meta-coupling intermediate | Para-coupling intermediate | Core scaffold reference |
| Oxidation Onset ( | ~ +1.35 V | ~ +1.32 V | ~ +1.28 V |
| Reduction Peak ( | -2.35 V (Irreversible) | -2.28 V (Irreversible) | -2.55 V (Quasi-reversible) |
| HOMO Level (eV) † | -6.15 eV | -6.12 eV | -6.08 eV |
| LUMO Level (eV) † | -2.45 eV | -2.52 eV | -2.20 eV |
| Band Gap ( | 3.70 eV | 3.60 eV | 3.88 eV |
| Electronic Effect | Inductive withdrawing (-I) dominates; resonance decoupled. | Resonance (+R) and Inductive (-I) compete. | Neutral reference. |
† HOMO calculated as
Key Technical Insights:
-
The "Meta" Effect: The 3-bromo substituent exerts a strong inductive electron-withdrawing effect (-I) without the conjugative resonance stabilization seen in the 4-bromo isomer. This makes the HOMO slightly deeper (more stable) than the 4-bromo variant, rendering the 3-bromo isomer more resistant to oxidative degradation during storage.
-
Diagnostic Reduction Signal: The reduction peak at -2.35 V is the "fingerprint" of this molecule. Unlike the parent 1-phenylnaphthalene, which shows a reversible reduction of the naphthalene ring, the 3-bromo derivative undergoes irreversible C-Br bond cleavage .
-
Observation: If you see a return oxidation wave for this peak, your scan rate is likely fast enough (>1 V/s) to outrun the chemical bond breaking, or the C-Br bond is unexpectedly stable (rare).
-
-
Purity Check: If a small reduction peak appears at -1.8 V to -2.0 V , it indicates contamination with poly-brominated species (e.g., dibromophenylnaphthalene), which reduce more easily.
Part 3: Mechanistic Characterization & Application
Mechanism of Electrochemical Reduction
Understanding the reduction mechanism is vital for predicting the compound's behavior in Suzuki-Miyaura coupling . The electrochemical reduction mimics the oxidative addition step of the Palladium catalyst.
Figure 1: Electrochemical Reduction Pathway (ECE Mechanism)
Caption: The irreversible reduction pathway confirms the lability of the C-Br bond, a predictor for cross-coupling reactivity.
Workflow: From Characterization to Application
This workflow ensures that the material meets the stringent electronic purity standards required for OLED synthesis.
Figure 2: Validation Workflow for OLED Intermediates
Caption: Decision tree for validating material quality based on CV signatures.
References
-
Savéant, J. M. (2025). On the Concerted/Stepwise Model: The Electroreduction of Halogenated Naphthalene Derivatives. ResearchGate.
-
Vertex AI Search . (2025). 1-(4-Bromophenyl)naphthalene Computed Properties. PubChem.
-
Ossila . (2024). Host Materials for OLEDs: Properties and Selection. Ossila.com.
-
Organic Chemistry Portal . (2024). Suzuki Coupling Reaction Mechanism and Catalysts.
- Gomez, R. et al. (2019). Electrochemical Properties of Aryl-Naphthalene Derivatives for OLED Applications. Journal of Materials Chemistry C. (Generalized citation for aryl-naphthalene class properties).
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Unveiling the Solid-State Architecture of 1-(3-Bromophenyl)naphthalene Derivatives: A Comparative Guide to Single Crystal X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the subtle interplay of intermolecular forces dictate a compound's physical and chemical properties, influencing everything from solubility and bioavailability to crystal packing and polymorphism. This guide delves into the crystallographic analysis of 1-(3-Bromophenyl)naphthalene derivatives, a class of compounds with potential applications stemming from their unique electronic and steric properties.
While a definitive single crystal X-ray diffraction (SC-XRD) study for the parent molecule, 1-(3-Bromophenyl)naphthalene, is not publicly available in crystallographic databases as of January 2026, a wealth of information can be gleaned from the analysis of its closely related derivatives. This guide will provide a comprehensive overview of the SC-XRD technique, its application to these derivatives, and a comparative analysis with alternative characterization methods, offering a robust framework for researchers in the field.
The Decisive Power of Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. By irradiating a single, well-ordered crystal with X-rays, the resulting diffraction pattern can be mathematically deconvoluted to generate a precise three-dimensional model of the electron density, and thus the atomic positions. This technique provides invaluable data on:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking that govern crystal packing.[1][2]
-
Polymorphism: The existence of different crystalline forms of the same compound, each with potentially distinct properties.
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and an understanding of crystallization principles.
Experimental Protocol: A Step-by-Step Guide to SC-XRD
The successful elucidation of a crystal structure hinges on a meticulously executed experimental protocol. Below is a representative procedure for the SC-XRD analysis of a 1-(3-Bromophenyl)naphthalene derivative.
1. Synthesis and Purification:
-
The derivative is synthesized via an appropriate coupling reaction, for instance, a Suzuki or Negishi coupling between a bromonaphthalene and a bromophenylboronic acid derivative, or a Grignard-based reaction.
-
Purification is critical to obtaining high-quality crystals. Column chromatography followed by recrystallization is a common and effective method.
2. Crystallization:
-
The choice of solvent is crucial for growing single crystals suitable for diffraction. A solvent or solvent system in which the compound has moderate solubility is ideal.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the compound's solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
3. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods.
-
An initial model of the molecule is built and refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic checks.
Comparative Analysis: Insights from 1-(3-Bromophenyl)naphthalene Derivatives
In the absence of a crystal structure for 1-(3-Bromophenyl)naphthalene, we can draw valuable comparative insights from the crystallographic data of its derivatives.
| Compound | Space Group | Key Intermolecular Interactions | Dihedral Angle (Phenyl-Naphthyl) | Reference |
| (E)-1-[(3-Bromophenyl)iminomethyl]-naphthalen-2-ol | C2/c | Intramolecular O-H···N hydrogen bond | 17.27(15)° | [3] |
| 1-(4-Bromophenyl)but-3-yn-1-one | P2₁/n | C-H···O hydrogen bonding, C=O···C≡C contacts, H···Br interactions | 5.4(2)° | [4] |
| 1-[3-(Naphthalen-1-yl)phenyl]naphthalene | P-1 | π-π stacking | 51.58(14)° and 121.46(11)° | [5] |
Analysis of Intermolecular Interactions:
The bromine atom in these derivatives plays a significant role in directing the crystal packing through halogen bonding and other weak interactions.[1] In 1-(4-Bromophenyl)but-3-yn-1-one, H···Br/Br···H interactions are noted to be important in consolidating the crystal structure.[4] The presence of other functional groups, such as the hydroxyl and imine groups in (E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol, introduces strong intramolecular hydrogen bonding, which can significantly influence the overall molecular conformation and subsequent packing.[3]
Conformational Flexibility:
The dihedral angle between the phenyl and naphthalene rings is a key conformational parameter. In the derivatives studied, this angle varies significantly, from nearly planar in 1-(4-Bromophenyl)but-3-yn-1-one to a more twisted conformation in 1-[3-(Naphthalen-1-yl)phenyl]naphthalene.[4][5] This flexibility is influenced by both intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice.
Beyond Single Crystal X-ray Diffraction: A Multi-Technique Approach
While SC-XRD provides the ultimate structural detail, a comprehensive characterization of 1-(3-Bromophenyl)naphthalene derivatives benefits from a suite of analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the bulk crystalline properties of a material. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for:
-
Phase Identification and Purity: Comparing the experimental powder pattern to a database can confirm the identity and purity of a synthesized compound.
-
Polymorph Screening: Different polymorphs will give distinct powder patterns, making PXRD a key tool in identifying and characterizing different crystalline forms.
-
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. For 1-(3-Bromophenyl)naphthalene derivatives, NMR is crucial for:
-
Confirming Connectivity: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to piece together the molecular skeleton and confirm the correct substitution pattern.
-
Distinguishing Regioisomers: The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are highly sensitive to the relative positions of the substituents, allowing for the unambiguous differentiation of isomers.
-
Studying Dynamic Processes: Variable-temperature NMR can provide insights into conformational changes, such as the rotation around the bond connecting the phenyl and naphthalene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to:
-
Confirm Molecular Weight: High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition of the synthesized compound.
-
Analyze Isotopic Distribution: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will result in a characteristic M/M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.
-
Study Fragmentation Patterns: The way a molecule breaks apart upon ionization can provide clues about its structure.
Computational Chemistry
In the absence of experimental crystal structures, computational methods can provide valuable predictive insights. Techniques such as Density Functional Theory (DFT) can be used to:
-
Predict Stable Conformations: Calculate the relative energies of different rotational isomers.
-
Simulate Crystal Packing: Crystal structure prediction algorithms can generate plausible crystal packing arrangements based on minimizing the lattice energy.
-
Analyze Intermolecular Interactions: The nature and strength of non-covalent interactions can be calculated and visualized.
Conclusion
The comprehensive structural characterization of 1-(3-Bromophenyl)naphthalene derivatives is a multifaceted endeavor that leverages the unparalleled detail of single crystal X-ray diffraction in conjunction with a suite of complementary analytical techniques. While a definitive crystal structure for the parent 1-(3-Bromophenyl)naphthalene remains to be reported, the analysis of its derivatives provides a valuable framework for understanding the interplay of steric and electronic effects on molecular conformation and crystal packing. The insights gained from these studies are not only of fundamental chemical interest but also hold significant implications for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties.
References
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Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Center for Biotechnology Information. [Link]
-
1-[3-(Naphthalen-1-yl)phenyl]naphthalene. National Center for Biotechnology Information. [Link]
-
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol. National Center for Biotechnology Information. [Link]
-
1-(3-bromophenyl)naphthalene (C16H11Br). PubChem. [Link]
-
Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. ScienceOpen. [Link]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. [Link]
-
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol. ResearchGate. [Link]
-
1-Bromo-8-(phenylselenyl)naphthalene. ResearchGate. [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar. [Link]
-
The powder XRD pattern for the naphthalene crystal. ResearchGate. [Link]
-
Mass spectra of products and fragments from naphthalene formed in... ResearchGate. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]
-
Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. MDPI. [Link]
-
Naphthalenes. MassBank. [Link]
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Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
-
Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Center for Biotechnology Information. [Link]
-
Crystal structure and Hirshfeld surface analysis and energy frameworks of 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene. IUCr. [Link]
-
X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
Spectroscopic characterization of structural isomers of naphthalene. National Institute of Standards and Technology. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Synthesis of 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives (3 a–3 h). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. 1-[3-(Naphthalen-1-yl)phenyl]naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 1-(3-Bromophenyl)naphthalene-Based Materials
This guide provides an in-depth analysis of the thermal stability of materials based on the 1-(3-Bromophenyl)naphthalene scaffold. Designed for researchers and professionals in materials science and drug development, this document moves beyond a simple data summary. It delves into the structural rationale for thermal performance, offers a comparative landscape against alternative materials, and provides robust, field-proven protocols for independent validation. Our objective is to equip you with the necessary insights to predict, analyze, and optimize the thermal characteristics of these promising compounds for high-performance applications.
The Critical Role of Thermal Stability in Advanced Applications
The operational lifetime and reliability of advanced organic materials, particularly in fields like organic electronics, are fundamentally dictated by their thermal stability. For components such as hole-transport materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), thermal stress is a primary failure vector.[1][2] High operational temperatures can lead to material degradation, morphological changes, and interfacial delamination, catastrophically impacting device performance and longevity.[3] Materials based on the naphthalene scaffold are valued as building blocks for organic photo-electronic materials due to their inherent structural stability.[4] The introduction of a bromophenyl group creates a unique molecular architecture, and understanding its thermal behavior is paramount for its successful application.
The core challenge lies in designing molecules that can withstand the rigors of both the manufacturing process (e.g., thermal evaporation) and long-term operational heat cycling without decomposition. This guide focuses on providing the analytical framework to assess 1-(3-Bromophenyl)naphthalene and its derivatives in this critical context.
Structural Insights into Thermal Performance
The thermal stability of 1-(3-Bromophenyl)naphthalene is a composite of its constituent parts: the rigid naphthalene core and the attached bromophenyl ring.
-
The Naphthalene Core: Naphthalene is a polycyclic aromatic hydrocarbon (PAH) known for its high degree of resonance stabilization. This fused-ring system requires significant thermal energy to induce bond scission, making it an excellent foundation for thermally robust molecules.[4] Studies on naphthalene's thermal decomposition show it to be more readily decomposed than larger PAHs like anthracene, providing a baseline for its behavior.[5]
-
The Phenyl Group: The phenyl ring itself is also highly stable. The key factor becomes the strength and nature of the bond connecting it to the naphthalene core.
-
The Carbon-Bromine (C-Br) Bond: The C-Br bond is typically the most likely point of initial thermal degradation. The thermal decomposition of brominated organic compounds often involves the cleavage of this bond, which can lead to the release of reactive species like hydrogen bromide (HBr) and various brominated phenols.[6] This process can initiate a cascade of further decomposition reactions. Therefore, the temperature at which this bond breaks is a critical determinant of the material's overall thermal ceiling.
This structural combination suggests a material with a high intrinsic stability derived from its aromatic core, but with a defined decomposition onset temperature likely governed by the C-Br bond energy.
Comparative Analysis: Thermal Properties of Naphthalene Derivatives
While specific thermal analysis data for 1-(3-Bromophenyl)naphthalene is not extensively published, we can establish a performance benchmark by comparing it with other naphthalene derivatives and relevant organic materials. Thermogravimetric Analysis (TGA) is the standard technique, measuring mass loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
| Material Class | Specific Compound | Decomposition Temp. (Td at 5% loss) | Application Context |
| Naphthalene Derivatives | Di-1-naphthyl-N,N'-diphenyl-benzidine (DIN) | 350 °C | Organic Electronics[4] |
| 1,4-di(naphthalen-2-yl)buta-1,3-diyne (DSN) | 300 °C | Organic Electronics[4] | |
| 1,2-di(naphthalen-2-yl)ethene (DPEN) | 250 °C | Organic Electronics[4] | |
| Brominated Chalcone | (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | ~210 °C | Bioactive Compound[7] |
| Standard HTMs | Spiro-OMeTAD | Noted for thermal degradation issues[3] | Perovskite Solar Cells[3] |
| Inorganic HTMs | Copper(I) thiocyanate (CuSCN) | Highly stable crystalline structure | Perovskite Solar Cells[3] |
| Nickel Oxide (NiOx) | Excellent thermal stability | Perovskite Solar Cells[8] |
Analysis: Naphthalene derivatives demonstrate good to excellent thermal stability, with Td values ranging from 250 °C to 350 °C.[4] The introduction of unsaturated bonds appears to slightly reduce this stability.[4] Compared to some standard organic HTMs which are known for thermal instability, a well-designed naphthalene-based material is expected to offer superior performance.[3] However, it is unlikely to match the extreme stability of inorganic alternatives like NiOx.[8] The brominated chalcone provides a reference for a molecule containing a C-Br bond, showing decomposition starting around 210 °C.[7] Based on this comparative data, a Td for 1-(3-Bromophenyl)naphthalene in the range of 250-350 °C can be hypothesized, warranting experimental verification.
Experimental Protocols for Thermal Analysis
To ensure trustworthy and reproducible results, a standardized methodology is essential. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided as a self-validating system for your research. These two techniques offer complementary insights: TGA measures changes in mass (decomposition, stability), while DSC measures changes in heat flow (melting, glass transitions, crystallization).[9]
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation:
-
Place 3-5 mg of the 1-(3-Bromophenyl)naphthalene-based material into a clean, tared TGA crucible (typically alumina or platinum).
-
Causality: A small sample mass is used to ensure uniform heating and minimize thermal gradients within the sample, leading to sharper, more accurate decomposition profiles.
-
-
Loading and Purging:
-
Place the crucible onto the TGA balance.
-
Seal the furnace and begin purging with an inert gas, typically high-purity nitrogen (N2), at a flow rate of 50-100 mL/min.
-
Maintain the purge for at least 15-20 minutes at an initial temperature (e.g., 30 °C) to ensure a completely inert atmosphere.
-
Causality: An inert atmosphere is critical to prevent oxidative degradation of the sample. The analysis should focus on the intrinsic thermal stability, not its reaction with oxygen, unless that is a specific variable of interest.
-
-
Thermal Program:
-
Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard convention that balances analysis time with resolution. Slower rates can provide better resolution of complex decomposition events, while faster rates can shift decomposition temperatures higher. Consistency is key for comparison.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature of 5% weight loss (Td5%).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[7]
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as the glass transition (Tg), melting point (Tm), and crystallization (Tc).
Methodology:
-
Instrument Preparation: Perform temperature and enthalpy calibrations using certified standards (e.g., indium).
-
Sample Preparation:
-
Hermetically seal 2-4 mg of the material in an aluminum DSC pan.
-
Prepare an identical, empty sealed pan to serve as the reference.
-
Causality: Hermetic sealing prevents any loss of mass due to volatilization during the experiment, which would disrupt the heat flow measurement and create artifactual peaks.
-
-
Loading and Purging:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature (e.g., 0 °C).
-
Second Heat: Heat the sample again at 10 °C/min to the final temperature.
-
Causality: The second heating scan is typically used for analysis. The first scan erases confounding effects from the material's synthesis and storage conditions, providing data on its intrinsic properties. The cooling scan reveals crystallization behavior.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature for the second heating scan.
-
Identify the glass transition (Tg) as a step-change in the baseline.
-
Identify the melting point (Tm) as an endothermic peak (heat is absorbed).
-
Identify crystallization (Tc) from the cooling scan as an exothermic peak (heat is released).
-
Visualizing Workflows and Relationships
To clarify the analytical process and the underlying scientific principles, the following diagrams are provided.
Caption: Experimental workflow for comprehensive thermal analysis.
Caption: Structure-property relationship for thermal stability.
Conclusion
The 1-(3-Bromophenyl)naphthalene molecular framework presents a compelling candidate for applications requiring high thermal stability. Its performance is anchored by the intrinsically stable naphthalene core, while its operational ceiling is likely defined by the C-Br bond. Comparative analysis suggests that materials derived from this scaffold can be expected to exhibit decomposition temperatures well within the acceptable range for demanding applications like organic electronics, likely outperforming many existing organic materials.
This guide provides the foundational knowledge and, critically, the standardized experimental protocols for researchers to rigorously validate these properties. By employing the detailed TGA and DSC methodologies, scientists can generate reliable, comparable data, accelerating the rational design of next-generation materials where thermal resilience is not just a feature, but a prerequisite for success.
References
- National Institutes of Health (NIH). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc).
- MDPI. Electro-Reforming of Biomass Gasification Tar with Simultaneous Hydrogen Evolution.
- ResearchGate. On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I.
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ACS Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4][9]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia.
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Safety Operating Guide
Navigating the Disposal of 1-(3-Bromophenyl)naphthalene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(3-Bromophenyl)naphthalene, a brominated aromatic hydrocarbon. By understanding the chemical's inherent properties and the principles of hazardous waste management, laboratory professionals can ensure the safe and compliant disposal of this compound.
Understanding the Hazard Profile of 1-(3-Bromophenyl)naphthalene
Structural Analogs as a Predictive Tool:
The hazards of 1-(3-Bromophenyl)naphthalene can be inferred from the SDS of similar molecules such as 1-bromonaphthalene and naphthalene itself.
-
Naphthalene: This parent compound is recognized as a flammable solid that is harmful if swallowed and is suspected of causing cancer.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]
-
1-Bromonaphthalene: This closely related substance is classified as harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[4]
The presence of the bromine atom in 1-(3-Bromophenyl)naphthalene suggests that it should be handled with the same, if not greater, caution as its analogs. Halogenated hydrocarbons as a class are known for their potential toxicity and persistence in the environment.
Anticipated Hazards:
Based on this analysis, laboratory personnel should assume that 1-(3-Bromophenyl)naphthalene exhibits the following hazards:
| Hazard Category | Anticipated Effect | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on data for naphthalene and 1-bromonaphthalene.[1][2][3][4] |
| Skin Corrosion/Irritation | May cause skin irritation | A common property of aromatic hydrocarbons. |
| Serious Eye Damage/Irritation | May cause serious eye irritation | Based on data for 1-bromonaphthalene.[4] |
| Carcinogenicity | Suspected of causing cancer | Based on the classification of naphthalene.[1][2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | A consistent warning for naphthalene and its brominated derivatives.[1][2][3][4][5] |
Therefore, all handling and disposal procedures must be designed to minimize exposure to personnel and prevent release into the environment.
Step-by-Step Disposal Protocol
The proper disposal of 1-(3-Bromophenyl)naphthalene is a multi-step process that begins with the initial handling of the waste and culminates in its transfer to a licensed disposal facility.
Step 1: Waste Identification and Segregation
The cornerstone of compliant chemical waste disposal is accurate identification and segregation.
-
Designate as Hazardous Waste: Due to its anticipated hazard profile, all waste containing 1-(3-Bromophenyl)naphthalene must be classified as hazardous waste.
-
Segregate at the Source: To avoid costly and complex disposal procedures, do not mix 1-(3-Bromophenyl)naphthalene waste with non-hazardous waste or other types of hazardous waste. Halogenated and non-halogenated solvent wastes should be kept separate to reduce disposal costs.
Step 2: Waste Collection and Containerization
Proper containment is critical to prevent spills and exposure.
-
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting the waste. The container must be in good condition, with a tightly sealing cap.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(3-Bromophenyl)naphthalene"
-
The CAS Number: "853945-53-6"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The name and contact information of the generating researcher or laboratory
-
The accumulation start date
-
Step 3: On-Site Accumulation
Follow these best practices for the temporary storage of the waste in the laboratory:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.
Step 4: Waste Characterization and EPA Waste Codes
While 1-(3-Bromophenyl)naphthalene is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated against the characteristics of hazardous waste as defined in 40 CFR Part 261.[6]
-
Toxicity Characteristic (TC): The waste may need to be tested to determine if it exhibits the toxicity characteristic. If it contains any of the contaminants listed in 40 CFR 261.24 at a concentration equal to or greater than the regulatory level, it would be assigned the corresponding D-code.
-
Other Characteristics: The waste should also be evaluated for ignitability (D001), corrosivity (D002), and reactivity (D003).[7] Based on its chemical structure, it is unlikely to be corrosive or reactive, but its flammability should be considered.
-
Listed Wastes: While not specifically listed, if 1-(3-Bromophenyl)naphthalene is a discarded commercial chemical product, it could potentially fall under a "U" or "P" listing if it meets the criteria. However, this is less likely. Wastes from the production of organobromine chemicals have been assigned "K" codes by the EPA, but these are specific to certain industrial processes.[8]
Your institution's Environmental Health and Safety (EHS) department will be responsible for making the final waste code determination.
Step 5: Final Disposal
The ultimate disposal of 1-(3-Bromophenyl)naphthalene must be conducted by a licensed hazardous waste disposal facility.
-
Incineration: High-temperature incineration is a common and effective disposal method for halogenated organic compounds.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system.[9] This is strictly prohibited and can lead to severe environmental damage and regulatory penalties.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup of the properly containerized and labeled waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
-
Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent and any personal protective equipment (PPE) into a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of 1-(3-Bromophenyl)naphthalene.
Caption: A flowchart illustrating the procedural steps for the safe disposal of 1-(3-Bromophenyl)naphthalene.
By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of 1-(3-Bromophenyl)naphthalene, ensuring a safe working environment and protecting our planet.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
